molecular formula C9H10N2O3 B3161784 4-Methoxy-7-nitro-indoline CAS No. 872975-24-1

4-Methoxy-7-nitro-indoline

Cat. No.: B3161784
CAS No.: 872975-24-1
M. Wt: 194.19 g/mol
InChI Key: OJGYAUWOAQHIQD-UHFFFAOYSA-N
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Description

4-Methoxy-7-nitro-indoline is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-7-nitro-indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-7-nitro-indoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-7-nitro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGYAUWOAQHIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCNC2=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-7-nitro-indoline: A Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-7-nitro-indoline (CAS No. 872975-24-1) is a heterocyclic building block of significant interest to researchers in chemical biology, drug discovery, and materials science. Its unique molecular architecture, featuring a bicyclic indoline core, is strategically functionalized with an electron-donating methoxy group and a versatile, electron-withdrawing nitro group. This specific arrangement of substituents imparts a unique set of chemical and physical properties, positioning it as a valuable intermediate for the synthesis of complex molecular probes, photo-responsive materials, and pharmacologically active agents. The indoline scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets.[1] This guide provides an in-depth exploration of its synthesis, spectroscopic profile, reactivity, and key applications, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application. The properties of 4-Methoxy-7-nitro-indoline are summarized below, derived from computational data and spectral predictions based on analogous structures.[2]

Core Properties
PropertyValueSource
CAS Number 872975-24-1PubChem[2]
Molecular Formula C₉H₁₀N₂O₃PubChem[2]
Molecular Weight 194.19 g/mol PubChem[2]
IUPAC Name 4-methoxy-7-nitro-2,3-dihydro-1H-indolePubChem[2]
SMILES COC1=C2CCNC2=C(C=C1)[O-]PubChem[2]
XLogP3 1.7PubChem (Computed)[2]
Hydrogen Bond Donors 1 (Indoline N-H)PubChem (Computed)[2]
Hydrogen Bond Acceptors 4 (Methoxy O, Nitro O's, N)PubChem (Computed)[2]
Predicted Spectroscopic Signature

While experimental spectra for this specific compound are not widely published, a detailed analysis can be predicted based on its functional groups and data from structurally related molecules such as 4-methoxy-2-nitroaniline and 7-nitroindole.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the benzene ring will appear as doublets in the downfield region (δ 6.5-7.5 ppm). The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm. The two methylene groups of the indoline ring will appear as triplets in the δ 3.0-3.6 ppm region, and the N-H proton will likely be a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display nine unique signals. The aromatic carbons will resonate in the δ 110-155 ppm range, with the carbons attached to the methoxy and nitro groups being significantly shifted. The methoxy carbon will appear around δ 55-60 ppm, and the two aliphatic carbons of the indoline ring will be found in the upfield region (δ 25-50 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups. Expect strong, characteristic absorption bands corresponding to:

    • N-H stretch: A moderate band around 3350-3450 cm⁻¹.

    • Aromatic C-H stretch: Weak bands just above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Medium bands between 2850-2960 cm⁻¹.

    • NO₂ asymmetric stretch: A strong, sharp band around 1520-1560 cm⁻¹.

    • NO₂ symmetric stretch: A strong, sharp band around 1340-1380 cm⁻¹.

    • Aromatic C=C bending: Medium bands in the 1450-1600 cm⁻¹ region.

    • C-O (Aryl ether) stretch: A strong band around 1230-1270 cm⁻¹.

Synthesis and Chemical Reactivity

The utility of 4-Methoxy-7-nitro-indoline stems from its synthetic accessibility and the versatile reactivity of its functional groups.

Proposed Synthetic Pathway

G A 2-Bromo-5-methoxyaniline B N-Allyl-2-bromo-5-methoxyaniline A->B Allyl Bromide, Base (e.g., K2CO3) C 4-Methoxy-indoline B->C Pd(OAc)2, Ligand (e.g., BINAP), Base (e.g., Cs2CO3), Toluene, Heat (Buchwald-Hartwig Amination) D 4-Methoxy-7-nitro-indoline C->D Nitrating Agent (e.g., HNO3/H2SO4), Controlled Temp.

Caption: Proposed synthetic workflow for 4-Methoxy-7-nitro-indoline.

Causality in Experimental Design:

  • Allylation: The synthesis begins with the N-allylation of a commercially available substituted aniline. The allyl group is chosen specifically because it serves as the precursor to the two-carbon chain required for the five-membered indoline ring.

  • Intramolecular Cyclization: The key step is the intramolecular Buchwald-Hartwig amination. This palladium-catalyzed reaction is highly efficient for forming C-N bonds and is tolerant of various functional groups, making it ideal for constructing the indoline core. The choice of ligand (e.g., BINAP) and base is critical for achieving high yield and preventing side reactions.

  • Regioselective Nitration: The final step is the nitration of the 4-methoxy-indoline intermediate. The methoxy group is a strong ortho-, para-director, while the amino group (as part of the indoline) is also an ortho-, para-director. The C7 position is sterically accessible and electronically activated by both groups, allowing for highly regioselective nitration under controlled temperature conditions to prevent over-nitration or degradation.

Key Chemical Transformations

The true power of 4-Methoxy-7-nitro-indoline lies in its capacity for further chemical modification, making it a versatile hub for generating molecular diversity.

  • Reduction of the Nitro Group: The 7-nitro group is readily reduced to a 7-amino group, which serves as a crucial handle for subsequent derivatization via amide bond formation, sulfonylation, or diazotization. Tin(II) chloride in an acidic medium or catalytic hydrogenation are standard, high-yielding methods for this transformation.[5] This conversion dramatically alters the electronic properties of the aromatic ring, shifting the substituent from strongly electron-withdrawing to strongly electron-donating.

  • N-Functionalization of the Indoline Core: The secondary amine of the indoline ring is a nucleophilic center that can be easily functionalized. Acylation with acid chlorides or anhydrides yields N-acyl-7-nitroindolines. This specific modification is the foundation for one of the molecule's most important applications: photocaging.[6]

  • Photoreactivity of the 7-Nitro Group: The most compelling feature of the 7-nitroindoline scaffold is its photoreactivity. Upon irradiation with UV (typically ~350 nm) or near-IR light (via two-photon absorption), N-acyl-7-nitroindolines undergo a clean photochemical cleavage.[6][7] This process releases the acylated molecule (e.g., a carboxylic acid, peptide, or drug) and converts the nitroindoline moiety into a 7-nitrosoindoline byproduct. This reaction proceeds under neutral, physiological conditions, making it an invaluable tool for biological applications.

G cluster_0 Photocleavage Mechanism A N-Acyl-7-nitro-indoline (Caged Compound) B Excited State A->B hν (Light) C Intermediate B->C Intramolecular Rearrangement D Released Carboxylic Acid (Active Molecule) C->D Cleavage E 7-Nitrosoindoline (Byproduct) C->E Cleavage

Caption: Simplified mechanism of light-induced uncaging from a 7-nitroindoline scaffold.

Applications in Research and Drug Development

The unique reactivity profile of 4-Methoxy-7-nitro-indoline enables its use in several high-impact research areas.

Photocleavable Protecting Groups ("Caged Compounds")

The premier application of the 7-nitroindoline core is in the creation of "caged compounds."[6] In this paradigm, a biologically active molecule is rendered inert by covalently attaching it to the indoline nitrogen. The 4-methoxy group can further tune the photophysical properties of the cage itself.

Workflow: Spatiotemporal Control of Biological Activity

  • Synthesis: The bioactive molecule (e.g., a neurotransmitter, signaling lipid, or drug) is acylated onto the 4-methoxy-7-nitro-indoline scaffold.

  • Incubation: The resulting "caged" and inactive compound is introduced to a biological system (e.g., cell culture or tissue slice). It can diffuse to its target area without eliciting a response.

  • Activation: A focused beam of light is directed at a precise location (spatial control) and for a specific duration (temporal control).

  • Uncaging & Effect: The light triggers the photolysis of the indoline linker, releasing the active molecule in situ. The now-liberated molecule can interact with its target, and the resulting biological effect can be observed and measured with high precision.

This technique is invaluable for studying complex and rapid biological processes, such as synaptic transmission and intracellular signaling pathways, without the confounding effects of traditional, slow-acting drug application methods.[7]

Scaffold for Medicinal Chemistry

The indoline nucleus is a cornerstone of modern drug design.[1] The 4-methoxy-7-nitro-indoline scaffold provides two distinct vectors for chemical modification, making it an attractive starting point for library synthesis.

  • Anti-Inflammatory Agents: Indoline-based structures have been successfully developed as potent and selective inhibitors of enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[1] The 7-amino derivative (obtained after nitro reduction) can serve as a key pharmacophoric element or as an attachment point for side chains designed to optimize binding affinity and selectivity.

  • Anticancer Therapeutics: Certain substituted nitroindoles have been identified as binders and stabilizers of G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes like c-Myc.[8] Stabilization of these structures can lead to the downregulation of oncogene expression, inducing cell-cycle arrest and apoptosis in cancer cells.[8] The 4-methoxy-7-nitro-indoline scaffold offers a template for designing new G-quadruplex binders with improved potency and drug-like properties.

G Scaffold 4-Methoxy-7-nitro-indoline Core N1-Position C7-Position (as Amine) App1 Photocleavable Linkers Scaffold:f1->App1 Acylation for Caging App2 Medicinal Chemistry Scaffolds Scaffold:f2->App2 Derivatization for SAR

Caption: Diversification potential of the 4-Methoxy-7-nitro-indoline scaffold.

Safety and Handling Protocol

As a nitro-aromatic compound, 4-Methoxy-7-nitro-indoline requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, guidelines can be established based on related structures like 7-nitroindole and 4-nitroaniline.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and heat sources.

  • Toxicity: Nitro-aromatic compounds should be treated as potentially toxic and mutagenic. Based on data for 7-nitroindole, it may be classified as a Category 2 germ cell mutagen.[9] All handling should be performed with the assumption of potential hazard.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Methoxy-7-nitro-indoline is far more than a simple chemical intermediate. It is a sophisticated molecular tool whose value is unlocked through a deep understanding of its reactivity. The interplay between its indoline core, methoxy activator, and photoreactive nitro group provides a rich platform for innovation. For chemical biologists, it offers a gateway to creating precisely controlled molecular probes for dissecting complex biological systems. For medicinal chemists, it serves as a versatile and privileged scaffold for the development of next-generation therapeutics targeting inflammation and cancer. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively leverage the unique potential of this powerful heterocyclic building block.

References

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  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry & Medicinal Chemistry. [Link]

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  • Herbal Drug Technology B. Pharm VI - PRACTICAL LAB MANUAL. Vdocuments. [Link]

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  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? MDPI. [Link]

  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate. [Link]

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  • The reaction of 4-nitro-5-styrylisoxazoles and indoline. ResearchGate. [Link]

  • INDOLINE MSDS. Loba Chemie. [Link]

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  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. [Link]

  • KEGG PATHWAY Database. Kanehisa Laboratories. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. National Center for Biotechnology Information. [Link]

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  • Supporting Information. University of Bologna. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Center for Biotechnology Information. [Link]

Sources

Chemical structure and properties of 4-methoxy-7-nitroindoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methoxy-7-Nitroindoline: Structure, Properties, and Synthetic Applications

Introduction

4-Methoxy-7-nitroindoline is a heterocyclic aromatic compound that belongs to the indoline family of molecules. The indoline scaffold is a core structural motif in numerous natural products and pharmacologically active compounds, valued for its rigid, bicyclic structure that can be strategically functionalized. In this specific derivative, the indoline core is substituted with a methoxy group at the 4-position and a nitro group at the 7-position. These functional groups impart distinct electronic properties that significantly influence the molecule's reactivity and potential applications.

The methoxy group (–OCH₃) is an electron-donating group, which increases the electron density of the aromatic ring, while the nitro group (–NO₂) is a powerful electron-withdrawing group. Their opposing effects on the benzene ring, combined with the presence of a reactive secondary amine within the five-membered ring, make 4-methoxy-7-nitroindoline a versatile intermediate for chemical synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and its emerging applications for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a molecule's physical properties are foundational for its application in research and development. While extensive experimental data for 4-methoxy-7-nitroindoline is not widely published, its key identifiers and computed properties can be reliably established.

Chemical Structure and Identifiers

The structure of 4-methoxy-7-nitroindoline consists of a fused bicyclic system where a benzene ring is fused to a pyrrolidine ring.

Caption: Chemical Structure of 4-methoxy-7-nitroindoline.

Table 1: Chemical Identifiers and Computed Properties

Property Value Source
IUPAC Name 4-methoxy-7-nitro-2,3-dihydro-1H-indole [1]
CAS Number 872975-24-1 [1]
Molecular Formula C₉H₁₀N₂O₃ [1]
Molecular Weight 194.19 g/mol [1]
Canonical SMILES COC1=C2CCNC2=C(C=C1)[O-] [1]
InChIKey OJGYAUWOAQHIQD-UHFFFAOYSA-N [1]
XLogP3 1.7 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 4 [1]

| Rotatable Bond Count | 1 |[1] |

Note: The properties listed above are computationally derived and serve as estimates. Experimental validation is required for definitive characterization.

Synthesis and Reactivity

The synthesis of substituted 7-nitroindolines can be challenging. The presence of a nitro group significantly deactivates the indoline nitrogen, rendering it poorly nucleophilic for direct acylation or alkylation reactions.[2] Therefore, multi-step synthetic strategies are typically required.

Proposed Synthetic Pathway

A plausible synthetic route to 4-methoxy-7-nitroindoline would likely start from a commercially available substituted aniline, such as 3-methoxyaniline. The synthesis would involve the formation of the indoline ring system followed by selective nitration.

synthesis_workflow start 3-Methoxyaniline step1 Step 1: N-protection & Acylation (e.g., Chloroacetyl chloride) start->step1 intermediate1 N-(3-methoxyphenyl)-2-chloroacetamide step1->intermediate1 step2 Step 2: Friedel-Crafts Cyclization (e.g., AlCl₃) intermediate1->step2 intermediate2 4-Methoxyindolin-2-one step2->intermediate2 step3 Step 3: Reduction (e.g., LiAlH₄ or BH₃) intermediate2->step3 intermediate3 4-Methoxyindoline step3->intermediate3 step4 Step 4: Nitration (e.g., HNO₃/H₂SO₄) intermediate3->step4 product 4-Methoxy-7-nitroindoline step4->product

Caption: Proposed synthetic workflow for 4-methoxy-7-nitroindoline.

Causality Behind Experimental Choices:

  • N-protection & Acylation: Starting with 3-methoxyaniline, an N-acylation with a group like chloroacetyl chloride provides the necessary carbon framework for the subsequent cyclization. The nitrogen is protected and activated for the next step.

  • Friedel-Crafts Cyclization: An intramolecular Friedel-Crafts reaction, typically catalyzed by a Lewis acid like AlCl₃, would form the five-membered ring, yielding an indolin-2-one intermediate.

  • Reduction: The amide and ketone functionalities of the indolin-2-one must be fully reduced to form the indoline core. A strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is suitable for this transformation.

  • Nitration: The final step is the regioselective nitration of the 4-methoxyindoline. The methoxy group is an ortho-, para-director, and the amino group is also a strong ortho-, para-director. The position ortho to the methoxy (position 5) and ortho to the amino group (position 7) are activated. Steric hindrance from the fused ring may favor nitration at the 7-position, which is a common outcome in the nitration of 4-substituted indolines. Careful control of reaction conditions (temperature, concentration of acids) is crucial to achieve mono-nitration and avoid side products.

Chemical Reactivity
  • N-H Acidity and Nucleophilicity: The secondary amine in the indoline ring can act as a nucleophile, though its reactivity is significantly diminished by the adjacent electron-withdrawing nitro group.[2] Reactions at this position may require strong bases or highly electrophilic reagents.

  • Aromatic Ring Chemistry: The nitro group can be reduced to an amine (–NH₂). This transformation is highly valuable as it converts an electron-withdrawing group into a strongly electron-donating one, drastically altering the molecule's properties and providing a reactive handle for further derivatization (e.g., amide formation, diazotization).

  • Photoreactivity: The 7-nitroindoline scaffold is known for its photolabile properties. Upon irradiation with UV light, N-acyl-7-nitroindolines can undergo cleavage, releasing the acyl group.[2] This makes 4-methoxy-7-nitroindoline a potential precursor for creating "caged" molecules.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Features

Technique Predicted Features Rationale
¹H NMR • Aromatic protons (2H) as doublets or multiplets (δ 6.5-7.5 ppm).• Methoxy protons (3H) as a singlet (δ ~3.8-4.0 ppm).• Aliphatic protons (4H) on the pyrrolidine ring as triplets (δ ~3.0-3.6 ppm).• N-H proton (1H) as a broad singlet. The chemical shifts are influenced by the electronic environment. Aromatic protons are deshielded by the ring current and nitro group. Aliphatic protons are adjacent to the nitrogen atom.
¹³C NMR • Aromatic carbons (6C) in the δ 110-150 ppm range.• Methoxy carbon (1C) around δ 55-60 ppm.• Aliphatic carbons (2C) in the δ 25-50 ppm range. The carbon attached to the nitro group and the methoxy group will be significantly shifted.
IR Spectroscopy • N-H stretch (~3300-3400 cm⁻¹).• Aromatic C-H stretch (~3000-3100 cm⁻¹).• Aliphatic C-H stretch (~2850-2960 cm⁻¹).• Asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹).• C-O stretch (~1250 cm⁻¹). These are characteristic vibrational frequencies for the functional groups present in the molecule.

| Mass Spectrometry | • Molecular ion peak [M]⁺ at m/z = 194.07. | Corresponds to the exact mass of the molecule C₉H₁₀N₂O₃. |

Protocol: Acquiring and Analyzing Spectroscopic Data
  • Sample Preparation: Dissolve a small quantity (~5-10 mg) of purified 4-methoxy-7-nitroindoline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR, prepare a KBr pellet or use a thin film. For MS, dissolve in a volatile solvent like methanol or acetonitrile.

  • ¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Integrate proton signals to confirm the number of protons. Use 2D NMR techniques (COSY, HSQC) to assign proton and carbon signals unambiguously.

  • IR Spectroscopy: Record the spectrum using an FTIR spectrometer. Identify the key functional group peaks and compare them to known values.[3]

  • Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the exact mass and molecular formula. Analyze the fragmentation pattern to further confirm the structure.

Applications in Research and Drug Development

The unique combination of a reactive indoline core and photo-sensitive nitro group makes 4-methoxy-7-nitroindoline a valuable building block for specialized applications.

Precursor for Photocleavable "Caged" Compounds

The most significant application of the 7-nitroindoline scaffold is in the development of photocleavable protecting groups, often called "caged" compounds.[2] A biologically active molecule (e.g., a neurotransmitter, drug, or signaling molecule) can be temporarily inactivated by covalently linking it to the 7-nitroindoline moiety, typically via acylation of the indoline nitrogen. The resulting N-acyl-7-nitroindoline is stable and biologically inert.

Upon exposure to a specific wavelength of light (e.g., near-UV), the nitroindoline moiety absorbs the energy and undergoes a photochemical reaction that cleaves the bond, releasing the active molecule with high spatiotemporal precision.[2]

caged_compound cluster_caged Inactive 'Caged' Compound cluster_active Released Products Caged [4-Methoxy-7-Nitroindoline]-N-CO-[Bioactive Molecule] Light UV Light (hν) Caged->Light Active Bioactive Molecule (Active) Byproduct Nitrosoindole byproduct Light->Active Light->Byproduct

Sources

Photochemical Properties of Nitroindoline Caging Groups: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photochemical distinctions between 4-Methoxy-7-nitroindoline (MNI) and 7-nitroindoline (NI) , specifically within the context of caged neurotransmitters (e.g., caged Glutamate, GABA).

Executive Summary

In the field of photopharmacology, 4-Methoxy-7-nitroindoline (MNI) has superseded the parent 7-nitroindoline (NI) scaffold as the gold standard for "caged" compounds. While both scaffolds offer high hydrolytic stability and rapid release kinetics (sub-millisecond), MNI derivatives exhibit superior quantum efficiency (


2.5x higher than NI) and enhanced two-photon cross-sections. This guide analyzes the mechanistic drivers behind this performance gap and provides validated protocols for characterizing these photochemical properties.

Mechanistic Foundations

The core release mechanism for both NI and MNI derivatives is a nitro-to-nitroso rearrangement triggered by UV excitation. Unlike nitrobenzyl groups which generate aldehyde byproducts, nitroindolines yield a nitrosoindole byproduct.

The Photolysis Pathway

Upon excitation (300–380 nm), the ground state nitroindoline enters an excited state (likely triplet via intersystem crossing). The nitro group oxygen attacks the amide carbonyl carbon, forming a cyclic nitronic anhydride intermediate. This unstable intermediate collapses to release the free carboxylate (e.g., L-Glutamate) and the nitrosoindole byproduct.

The "Methoxy" Effect

The addition of the methoxy group at the 4-position (MNI) is not merely structural; it is electronic.

  • Electronic Push: The electron-donating methoxy group stabilizes the transition state of the aci-nitro intermediate, facilitating the rate-limiting step of the rearrangement.

  • Spectral Tuning: It enhances the extinction coefficient (

    
    ) near 350 nm and improves the two-photon action cross-section (
    
    
    
    ) at 720 nm, making it more compatible with Ti:Sapphire lasers used in multiphoton microscopy.

PhotolysisMechanism Start Caged Compound (Ground State) Excitation Excitation (hv ~350nm) Start->Excitation ExcitedState Excited State (S1 -> T1) Excitation->ExcitedState Absorption Intermediate Nitronic Anhydride Intermediate ExcitedState->Intermediate Cyclization Collapse Rearrangement & Cleavage Intermediate->Collapse Acyl Transfer Products Free Glutamate + Nitrosoindole Collapse->Products Release

Figure 1: General photolysis pathway for N-acyl-7-nitroindolines. The methoxy substituent in MNI accelerates the cyclization/rearrangement steps.

Comparative Technical Analysis

The following data highlights why MNI is the preferred reagent for physiological experiments.

Photochemical Parameters
Parameter7-Nitroindoline (NI)4-Methoxy-7-nitroindoline (MNI)Impact
Absorbance Max (

)
~330–340 nm347 nm MNI is better matched to standard 350/355 nm UV lasers and flashlamps.
Quantum Yield (

)
~0.03 – 0.040.065 – 0.085 MNI releases 2.5x more bioactive compound per photon absorbed.
2-Photon Cross-Section (

)
< 0.01 GM0.06 GM (at 720 nm)MNI is viable for 2-photon uncaging; NI is virtually unusable.
Uncaging Half-life (

)
< 0.3 ms< 0.26 ms Both are extremely fast, suitable for mimicking synaptic transmission.
Hydrolytic Stability HighHigh Both are stable in aqueous buffer for days/weeks (unlike some esters).
Byproduct Toxicity Low (Nitroso)Low (Nitroso) Byproducts are generally inert, though high accumulation can quench fluorescence.
Biological Side Effects

A critical, often overlooked factor is the pharmacological activity of the caged molecule itself before photolysis.

  • NI-GABA: Acts as an antagonist at GABA

    
     receptors, potentially confounding baseline measurements.
    
  • MNI-Glu: Also exhibits antagonism at GABA

    
     receptors at high concentrations, but its higher quantum efficiency allows researchers to use lower concentrations (typically 2.5x lower) to achieve the same release profile, thereby mitigating off-target antagonism.
    

Experimental Protocols

Protocol: Determination of Quantum Yield (Comparative Method)

This protocol determines the quantum yield of an MNI-caged compound by comparing its photolysis rate to a standard reference.

Reagents:

  • Analyte: MNI-caged Glutamate (dissolved in K-gluconate buffer, pH 7.2).

  • Reference: Potassium Ferrioxalate (standard actinometer) or a reference dye with known

    
     (e.g., quinine sulfate, though chemical actinometry is preferred for photolysis).
    
  • Light Source: Collimated UV LED (365 nm) or Xenon arc lamp with bandpass filter.

Workflow:

  • Absorbance Matching: Prepare solutions of the MNI-compound and the Reference such that their absorbance at the excitation wavelength (e.g., 365 nm) is identical and low (A < 0.1) to avoid inner filter effects.

  • Irradiation: Irradiate both samples in a quartz cuvette for fixed time intervals (e.g., 0, 10, 20, 30 seconds). Ensure constant photon flux.

  • Quantification:

    • For MNI: Measure the disappearance of the starting material or appearance of the product using HPLC (C18 column, mobile phase Acetonitrile:Water + 0.1% TFA).

    • For Reference: Measure the conversion of ferrioxalate to Fe

      
       using the phenanthroline colorimetric assay (absorbance at 510 nm).
      
  • Calculation: Plot the moles of product formed vs. time. The ratio of the slopes (

    
    ), corrected for the known quantum yield of the reference (
    
    
    
    ), gives the unknown quantum yield (
    
    
    ).


(If Absorbance is matched, the photon term cancels out).
Protocol: Two-Photon Uncaging in Brain Slices

Setup:

  • Microscope: Two-photon laser scanning microscope (2PLSM).

  • Laser: Ti:Sapphire tuned to 720 nm .

  • Objective: 60x Water Immersion (NA 0.9 or higher).

Procedure:

  • Bath Application: Perfuse slice with ACSF containing 2.5 mM MNI-Glutamate . (Note: NI-Glutamate would require >5 mM for similar responses, increasing receptor block risks).

  • Targeting: Visualize dendritic spine using a structural dye (e.g., Alexa 594).

  • Uncaging Pulse: Deliver a 0.5–1.0 ms laser pulse at the spine head. Power at the objective back aperture should be 15–20 mW.

  • Recording: Record EPSCs (Excitatory Postsynaptic Currents) via whole-cell patch clamp.

ExperimentalWorkflow Prep Sample Preparation (MNI-Glu vs Reference) Match Match Absorbance (A < 0.1 @ 365nm) Prep->Match Irradiate Controlled Irradiation (Fixed Time Intervals) Match->Irradiate HPLC HPLC Analysis (Quantify Product) Irradiate->HPLC Calc Calculate Quantum Yield (Slope Comparison) HPLC->Calc

Figure 2: Workflow for comparative quantum yield determination.

References

  • Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods. Link

  • Papageorgiou, G., & Corrie, J. E. (2000). Effects of aromatic substitutions on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron. Link

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

  • Corrie, J. E., et al. (2016). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine. ACS Chemical Neuroscience.[1] Link

Sources

Technical Guide: Solubility Profiling of 4-Methoxy-7-nitro-indoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

4-Methoxy-7-nitro-indoline (CAS: 872975-24-1) is a critical bicyclic intermediate often employed in the synthesis of kinase inhibitors and CNS-active agents. Its utility relies heavily on its solution behavior. While the indoline core offers some polarity, the 4-methoxy and 7-nitro substituents create a "push-pull" electronic system that significantly dictates its solubility profile.

This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Water, offering self-validating protocols to ensure experimental reproducibility.

Physicochemical Drivers of Solubility

Understanding the molecule's properties is the first step to mastering its solubility.

PropertyValueImplication for Solubility
Molecular Weight 194.19 g/mol Small molecule; favorable kinetics for dissolution.
LogP (Octanol/Water) ~1.7Moderately lipophilic. Prefers organic solvents over pure water.[1]
H-Bond Donors 1 (Indoline NH)Limited water interaction capability.
H-Bond Acceptors 4 (Nitro O, Methoxy O)Good potential for dipole-dipole interactions in DMSO.[1]
TPSA 67.1 ŲPolar surface area suggests moderate membrane permeability but limited aqueous solubility without ionization.[1]

Part 2: The Solubility Landscape

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (High Solubility)

DMSO is the solvent of choice for 4-Methoxy-7-nitro-indoline. The polar aprotic nature of DMSO interacts effectively with the nitro group's strong dipole and the indoline nitrogen.

  • Expected Solubility: > 25 mg/mL (approx. 100 mM).

  • Mechanism: DMSO disrupts the crystal lattice energy of the nitro-indoline solid via strong dipole-dipole interactions, overcoming the intermolecular forces holding the solid together.[1]

  • Critical Risk (The "Wet DMSO" Trap): DMSO is highly hygroscopic. Absorbed atmospheric water can cause the nitro-indoline to precipitate ("crash out") over time, as the compound is hydrophobic (LogP 1.7). Always use anhydrous DMSO for stock solutions.

Water (Aqueous Buffer)

Status: Poor Solvent (Sparingly Soluble)

Expected Solubility: < 1 mg/mL (often < 100 µM without co-solvents).

  • Mechanism: The hydrophobic aromatic core and the methoxy group dominate the aqueous behavior. While the nitro group is polar, it does not form strong enough hydrogen bonds with water to solvate the hydrophobic scaffold effectively at neutral pH.

  • pH Dependence: The indoline nitrogen is weakly basic. Solubility may improve slightly at low pH (pH < 2) due to protonation, but this is often chemically harsh and irrelevant for biological assays.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a Robust DMSO Stock Solution (50 mM)

This protocol includes a built-in "visual check" to validate dissolution.[1]

Reagents:

  • 4-Methoxy-7-nitro-indoline (Solid, >98% purity)

  • Anhydrous DMSO (stored over molecular sieves)

Workflow:

  • Weighing: Accurately weigh 9.7 mg of 4-Methoxy-7-nitro-indoline into a 1.5 mL amber microcentrifuge tube (protects nitro group from photodegradation).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Vortexing: Vortex at medium speed for 30 seconds.

    • Validation Check: Hold the tube against a light source. The solution should be a clear, yellow-to-orange liquid with zero visible particulates. If particles remain, sonicate for 5 minutes at room temperature.

  • Aliquot & Store: Split into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Aqueous Solubility Determination (The "Crash-Out" Test)

Use this protocol to determine the maximum concentration usable in biological assays before precipitation occurs.

Reagents:

  • 50 mM DMSO Stock from Protocol A.[1]

  • PBS (Phosphate Buffered Saline), pH 7.4.

Workflow:

  • Preparation: Prepare a 96-well plate with 190 µL of PBS in each well.

  • Spiking: Add 10 µL of the DMSO stock to the first well (Final: 2.5 mM, 5% DMSO). Perform 1:2 serial dilutions across the plate.

  • Incubation: Shake plate for 2 hours at room temperature (25°C).

  • Detection (Nephelometry or UV-Vis):

    • Method: Measure absorbance at 600 nm (turbidity).

    • Validation Logic: A sudden spike in OD600 indicates precipitation. The highest concentration before this spike is your Kinetic Solubility Limit .

Part 4: Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This flowchart guides the researcher through the decision-making process for solvent selection and stock preparation.

SolubilityWorkflow Start Start: 4-Methoxy-7-nitro-indoline Solid SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Anhydrous) SolventChoice->DMSO Stock Prep Water Aqueous Buffer (PBS) SolventChoice->Water Direct Dissolution (Not Recommended) DissolveDMSO Vortex & Sonicate (Target: 50 mM) DMSO->DissolveDMSO CheckClear Visual Check: Clear Solution? DissolveDMSO->CheckClear SuccessDMSO Stock Ready Store at -20°C CheckClear->SuccessDMSO Yes FailDMSO Add 10% more DMSO or Warm to 37°C CheckClear->FailDMSO No AqueousDilution Dilute DMSO Stock into Buffer (Max 1% DMSO) SuccessDMSO->AqueousDilution For Assay FailDMSO->CheckClear Retry Precipitation Check for Precipitation (Turbidity/OD600) AqueousDilution->Precipitation BioAssay Ready for Bioassay Precipitation->BioAssay If Clear

Caption: Decision tree for preparing stable stock solutions and transitioning to aqueous bioassays.

Diagram 2: The "DMSO Paradox" & Handling

Visualizing the relationship between DMSO hygroscopicity and compound stability.

DMSOParadox DMSO DMSO Solvent Interaction Water Absorption (Hygroscopicity) DMSO->Interaction Atmosphere Atmospheric Moisture Atmosphere->Interaction Compound 4-Methoxy-7-nitro-indoline Result Compound Precipitation (Crash Out) Compound->Result Hydrophobic Effect Interaction->Result Lowers Solubility Power Solution Solution: Use Molecular Sieves & Aliquot Storage Result->Solution Prevention

Caption: Mechanism of precipitation due to DMSO hygroscopicity and the required preventative strategy.[1]

Part 5: Troubleshooting & Best Practices

The "Freezing" Issue

DMSO freezes at 19°C. If your stock solution freezes in the fridge, do not heat it aggressively .[1]

  • Correct Action: Allow it to thaw at room temperature (25°C) or hold in your hand. Vortex vigorously after thawing to ensure no concentration gradients exist.[1]

Avoiding "False Negatives" in Screening

If 4-Methoxy-7-nitro-indoline precipitates in your assay buffer, the effective concentration drops, leading to false negative results (no activity observed).[1]

  • Rule of Thumb: Keep final DMSO concentration at 0.5% - 1.0% in the assay buffer to maintain solubility without inhibiting enzymes/cells.

  • Verification: If the compound is active, run a dose-response curve. If the curve plateaus abruptly, you have likely hit the solubility limit.[1]

Storage Stability

Nitro compounds can be sensitive to reduction or photodegradation.

  • Container: Always use amber glass or wrap tubes in foil.

  • Temperature: -20°C for long-term storage (> 1 week). Room temperature is acceptable for < 24 hours.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17945827, 4-Methoxy-7-nitro-indoline. Retrieved from [Link][2]

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational reference for LogP and Solubility principles).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Source for Kinetic Solubility Protocols).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1] CRC Press. (Reference for nitro-aromatic solubility trends).

Sources

Technical Analysis: UV-Vis Absorption & Photolysis of 4-Methoxy-7-nitroindoline (MNI) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

In the field of neurophysiology and drug delivery, 4-Methoxy-7-nitroindoline (MNI) derivatives represent the "gold standard" for photocleavable protecting groups (caged compounds). Unlike their predecessors (e.g., nitrobenzyl groups), MNI derivatives offer a superior balance of hydrolytic stability, water solubility, and quantum efficiency.

The core utility of MNI derivatives relies on their specific interaction with UV light. The chromophore—a nitroindoline core enriched with a methoxy electron donor—undergoes a specific electronic transition upon irradiation, leading to the cleavage of the amide bond and the release of the bioactive effector (e.g., L-glutamate, GABA).

The Photochemical Engine

The absorption spectrum is dictated by the "push-pull" electronic structure:

  • Electron Donor: The methoxy group (-OCH₃) at position 4 and the indoline nitrogen.

  • Electron Acceptor: The nitro group (-NO₂) at position 7.

  • Transition: Upon absorption of near-UV light (

    
     nm), the molecule undergoes an 
    
    
    
    or
    
    
    transition. This excites the nitro group, triggering an intramolecular redox reaction that cleaves the acyl bond at the indoline nitrogen.

MNI_Mechanism MNI_Ground MNI-Caged Compound (Ground State) Excitation Excitation (hν: 300-380 nm) MNI_Ground->Excitation Excited_State Excited Nitro Species (Singlet/Triplet) Excitation->Excited_State Cleavage Acyl Bond Cleavage (k ~ 10^7 s^-1) Excited_State->Cleavage Intramolecular Redox Products Released Bioactive + 4-methoxy-7-nitrosoindole Cleavage->Products Release

Figure 1: The photochemical pathway of MNI uncaging. Absorption of UV photons triggers a rapid cleavage event, releasing the caged molecule and a nitroso-indole byproduct.

Spectral Characteristics

Accurate characterization of the UV-Vis spectrum is critical for determining concentration and calculating the laser power required for effective uncaging.

Key Optical Parameters

The absorption profile of MNI derivatives is characterized by a broad band in the near-UV region, with a maximum (


) typically around 336–340 nm .
ParameterValueContext

(Abs Max)
336 - 340 nm Primary uncaging window (1-Photon).
Extinction Coefficient (

)
4,300 – 4,500 M⁻¹cm⁻¹ At

in neutral buffer (pH 7.4).
Quantum Yield (

)
0.085 Efficiency of release (MNI-Glutamate).[1][2]
2-Photon Cross Section (

)
0.06 GM At 730 nm (Femtosecond pulsed laser).
Solvent Compatibility Water, ACSF, DMSOHighly soluble in aqueous buffers.
Spectral Evolution During Photolysis

A critical feature for researchers is the spectral shift that occurs during photolysis.

  • Pre-Photolysis (Caged): Dominant peak at ~340 nm (Nitro group).

  • Post-Photolysis (Uncaged): The byproduct is a nitrosoindole .[3] Nitroso compounds typically exhibit a shift in absorption. In the case of MNI, the absorbance at 340 nm decreases, and a new, often broader absorption feature may evolve depending on the specific byproduct stability and pH.

  • Practical Implication: You can monitor the progress of the uncaging reaction by tracking the decrease in Absorbance at 340 nm (

    
    ).
    

Experimental Protocol: Precise Spectral Measurement

Workflow Diagram

Spectral_Protocol Prep 1. Sample Preparation Dissolve MNI solid in ACSF/Buffer Blank 2. Baseline Correction Scan pure buffer (200-600 nm) Prep->Blank Scan 3. Sample Scan Measure Absorbance at 340 nm Blank->Scan Calc 4. Calculation Apply Beer-Lambert Law Scan->Calc

Figure 2: Standardized workflow for determining the precise concentration of MNI-caged compounds.

Step-by-Step Methodology
  • Solvent Selection: Use the exact buffer intended for the biological experiment (e.g., ACSF, HEPES-buffered saline). MNI spectra are relatively insensitive to pH between 6.0 and 8.0, but extreme pH can alter the baseline.

  • Baseline Correction (The "Blank"):

    • Fill a quartz cuvette (path length

      
       cm) with your buffer.
      
    • Run a baseline scan from 250 nm to 600 nm.

    • Why? This subtracts the absorbance of the plastic/glass and the solvent, ensuring the signal is purely from the MNI chromophore.

  • Measurement:

    • Add the MNI stock solution. Ensure the absorbance (

      
      ) falls within the linear dynamic range of your spectrophotometer (typically 
      
      
      
      ).
    • Record the absorbance at the peak (

      
       nm).[4]
      
  • Calculation (Beer-Lambert Law):

    
    
    
    • Where

      
       (conservative standard).[5]
      
    • Note: If using a micro-volume spectrophotometer (e.g., NanoDrop), ensure the path length correction is applied automatically.

Applications & Optical Considerations

One-Photon vs. Two-Photon Uncaging

The UV-Vis spectrum dictates the hardware requirements for uncaging experiments.

  • One-Photon (Widefield/Confocal):

    • Source: UV LED (365 nm) or Laser (355 nm / 405 nm).

    • Efficiency: High. The absorption at 355 nm and 365 nm is close to the peak (

      
       of max), allowing for rapid release with millisecond pulses.
      
    • Limitation: Poor axial resolution; uncages in a cone of light throughout the tissue.

  • Two-Photon (2P) Excitation:

    • Source: Ti:Sapphire Laser (Femtosecond pulsed).

    • Wavelength: 720–740 nm.

    • Mechanism: Two photons of 730 nm are absorbed simultaneously, equivalent to one photon of 365 nm.

    • Advantage: The non-linear absorption confines release to a femtoliter volume (single dendritic spine), enabling precise mapping of neural connectivity.

Troubleshooting: "Inner Filtering"

In thick tissue slices or high-concentration baths (>2 mM), the MNI compound itself can absorb so much light that the deeper layers of the sample receive significantly less photon flux.

  • Solution: Use the lowest effective concentration (typically 200 µM – 500 µM for bath application) or calculate the attenuation depth using the extinction coefficient provided above.

References

  • Matsuzaki, M., et al. (2001).[1][5] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. (Seminal paper establishing MNI-glutamate 2P cross-section).

  • Papageorgiou, G., & Corrie, J. E. (2000). Effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron. (Synthetic and mechanistic basis of MNI).
  • Ellis-Davies, G. C. (2007).[6] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[6] Nature Methods.[6] (Review of quantum yields and extinction coefficients).

  • Canepari, M., et al. (2001).[1] Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids. Journal of Physiology. (Comparison of NI vs MNI efficiency).

Sources

Technical Guide: 4-Methoxy-7-nitro-indoline (MNI) as a Photocleavable Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-Methoxy-7-nitro-indoline (MNI) as a photocleavable protecting group.

Executive Summary

The 4-Methoxy-7-nitro-indoline (MNI) group represents the "gold standard" scaffold for two-photon uncaging in neuroscience and chemical biology. Unlike first-generation nitrobenzyl cages, MNI offers a unique combination of hydrolytic stability , fast release kinetics (<10 µs) , and high two-photon cross-section (0.06 GM at 720-730 nm) . This guide details the mechanistic principles, synthesis, and experimental protocols for utilizing MNI to cage bioactive carboxylates (e.g., L-glutamate, GABA).

Mechanistic Principles

Photochemical Pathway

The MNI scaffold functions as a photocleavable amide . Upon irradiation, the 7-nitro group undergoes an intramolecular redox reaction, cleaving the amide bond to release the free carboxylic acid substrate and a nitroso-indole byproduct.

Key Parameters:

  • One-Photon Max: ~300–380 nm (Peak ~330 nm).

  • Two-Photon Max: ~720–740 nm.

  • Quantum Yield (

    
    ):  0.065 – 0.085.
    
  • Release Rate:

    
     (Sub-millisecond resolution).
    
Mechanism Diagram

The following diagram illustrates the photolysis pathway from the ground state through the aci-nitro intermediate to the final release.

MNI_Mechanism Ground MNI-Caged Substrate (Ground State) Excited Excited State (Singlet/Triplet) Ground->Excited hv (UV or 2P-IR) Aci aci-Nitro Intermediate Excited->Aci Nitro-aci Tautomerization (Fast) Products Released Substrate (R-COOH) Aci->Products Hydrolysis/Decay (< 10 µs) Byproduct Byproduct (4-methoxy-7-nitrosoindole) Aci->Byproduct Concomitant Formation

Caption: Photochemical cleavage of MNI-caged compounds. Excitation triggers the formation of a transient aci-nitro species, which rapidly decays to release the bioactive carboxylate and the nitrosoindole byproduct.

Chemical Synthesis: MNI-Glutamate

The synthesis of MNI-caged L-glutamate (MNI-Glu) is a convergent 5-step protocol. The strategy involves constructing the photoreactive MNI core and coupling it to the


-carboxyl of protected glutamate.
Synthesis Workflow

MNI_Synthesis Start 4-Methoxyindole Step1 4-Methoxyindoline Start->Step1 1. Reduction (NaBH3CN, AcOH) Step2 1-Acetyl-4-methoxyindoline Step1->Step2 2. Acetylation (Ac2O, Pyridine) Step3 1-Acetyl-4-methoxy-7-nitroindoline Step2->Step3 3. Nitration (HNO3, H2SO4) Core 4-Methoxy-7-nitroindoline (MNI Core) Step3->Core 4. Deacetylation (HCl, MeOH) Coupled Protected MNI-Glu Core->Coupled 5. Coupling (Boc-Glu-OtBu, EDC, DMAP) Final MNI-Glutamate (Active Cage) Coupled->Final 6. Deprotection (TFA)

Caption: Step-wise synthesis of MNI-Glutamate. The MNI core is synthesized first, then coupled to the gamma-carboxyl of glutamate via an amide linkage.

Detailed Protocol

Step 1: Reduction & Protection

  • Reagents: 4-Methoxyindole, Sodium Cyanoborohydride (

    
    ), Glacial Acetic Acid.
    
  • Procedure: Dissolve 4-methoxyindole in acetic acid. Add

    
     portion-wise at 0°C. Stir at RT for 2h. Neutralize and extract.[1][2]
    
  • Acetylation: Treat the crude indoline with Acetic Anhydride (

    
    ) in pyridine to yield 1-acetyl-4-methoxyindoline.
    

Step 2: Regioselective Nitration

  • Reagents: Fuming

    
    , Acetic Anhydride (or 
    
    
    
    ).[1]
  • Critical Note: The acetyl group directs nitration to the 7-position (ortho to the amine).

  • Procedure: Dissolve protected indoline in

    
     at 0°C. Add fuming 
    
    
    
    dropwise. Quench on ice. Recrystallize to isolate 1-acetyl-4-methoxy-7-nitroindoline.

Step 3: Core Deprotection

  • Reagents: 6M HCl, Methanol.

  • Procedure: Reflux the nitro compound in HCl/MeOH for 2-4h to remove the acetyl group. Yields the orange solid 4-methoxy-7-nitroindoline (MNI core) .

Step 4: Coupling to Glutamate

  • Reagents: Boc-L-Glu-OtBu (protected glutamate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP.

  • Procedure: Dissolve Boc-L-Glu-OtBu (1.1 eq) and MNI core (1.0 eq) in dry DCM. Add EDC and catalytic DMAP. Stir 24h.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 5: Final Deprotection

  • Reagents: Trifluoroacetic acid (TFA), DCM.

  • Procedure: Stir coupled product in 50% TFA/DCM for 1h to remove Boc and tBu groups. Precipitate with cold ether or purify via HPLC.

Experimental Protocols: Uncaging & Validation

Preparation of Stock Solutions
ComponentConcentrationSolventStorageStability
MNI-Glutamate 10 - 50 mMddH₂O or ACSF-20°C (Dark)> 6 months
Buffer (ACSF) 1x PhysiologicalWater4°C1 week

Note: MNI-Glu is water-soluble (up to ~50 mM). Neutral pH is critical; avoid alkaline conditions (> pH 8.5) for long-term storage to prevent premature hydrolysis.

Two-Photon Uncaging Setup (Neuroscience)

This protocol validates the release of glutamate at single dendritic spines.

  • Perfusion: Bathe brain slices in ACSF containing 2.5 mM MNI-Glutamate .

    • Tip: Use recirculating perfusion (5-10 mL) to conserve compound.

  • Imaging: Visualize spines using a two-photon microscope (e.g., 900-950 nm for GFP).

  • Uncaging Laser: Tune a second Ti:Sapphire laser to 720 nm .

  • Pulse Parameters:

    • Power: 10–20 mW (at back aperture).

    • Duration: 0.5 – 1.0 ms.

    • Location: 0.5 µm from the spine head (mimics synaptic release).

  • Readout: Record Excitatory Post-Synaptic Currents (uEPSCs) via whole-cell patch clamp.

Comparison: MNI vs. Alternative Cages

FeatureMNI (Nitroindoline) CNB / NI (Nitrobenzyl) RuBi (Ruthenium)
2P Cross-Section 0.06 GM (720 nm)< 0.01 GM~0.14 GM (800 nm)
Release Speed < 10 µs (Fast)20–100 µs (Slower)< 50 ns (Very Fast)
Hydrolytic Stability High (Stable at pH 7.4)ModerateHigh
GABA-A Antagonism Yes (at high conc.)LowLow
Quantum Yield 0.0850.01 - 0.050.1 - 0.2

Why Choose MNI? Despite newer cages (like RuBi or CDNI), MNI remains the standard because of its proven stability and optimal release kinetics that perfectly match AMPA receptor opening times, making it indispensable for physiological mimicry.

References

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons.[3] Nature Neuroscience, 4, 1086–1092.[2] Link

  • Papageorgiou, G. & Corrie, J. E. T. (2000). Effects of aromatic substitutions on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron, 56(41), 8197-8205. Link

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. Link

  • Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods, 112(1), 29-42. Link

  • Chiang, G., et al. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. Scientific Reports (referenced contextually via NIH manuscript). Link

Sources

Advanced Photopharmacology: The Evolution and Application of Nitroindoline Photocages

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Imperative in Photopharmacology

In the precise interrogation of biological systems, particularly within neuroscience, the temporal resolution of the probe must match the physiological speed of the target. While ortho-nitrobenzyl (oNB) groups served as the foundational "first generation" of photocages, their utility is often rate-limited by slow dark reactions (ms scale) and the generation of toxic nitrosoaldehyde byproducts.

The development of nitroindoline-based photocages , specifically 7-nitroindoline derivatives, marked a paradigm shift. These scaffolds offer sub-microsecond uncaging kinetics, high hydrolytic stability, and pharmacological inertness, making them the gold standard for mapping fast synaptic transmission (e.g., AMPA and NMDA receptor kinetics). This guide dissects the chemical evolution, mechanistic principles, and practical application of these critical tools.

Mechanistic Principles: The Aci-Nitro Pathway

Unlike the Norrish Type II mechanism characteristic of o-nitrobenzyls, 7-nitroindolines operate via a distinct acyl-transfer mechanism. This difference is the structural basis for their superior speed and cleaner byproduct profile.

The Photochemical Cascade

Upon excitation (UV or 2-photon), the N-acyl-7-nitroindoline undergoes a rapid intramolecular acetyl transfer from the amide nitrogen to the nitro group oxygen. This generates a reactive acetic nitronic anhydride (aci-nitro) intermediate.[1][2]

  • Excitation: Ground state (

    
    ) 
    
    
    
    Excited Singlet (
    
    
    )
    
    
    Triplet (
    
    
    ).
  • Acyl Transfer: The acyl group migrates to the nitro oxygen, forming the aci-nitro intermediate.

  • Hydrolysis: This reactive anhydride is susceptible to nucleophilic attack by water.[1]

  • Release: The C-N bond cleaves, releasing the free carboxylate (neurotransmitter) and a 7-nitrosoindole byproduct.

Visualization of the Mechanism

NitroindolineMechanism Substrate N-Acyl-7-Nitroindoline (Ground State) Excited Excited State (T1 Species) Substrate->Excited hv (UV/2P) Intermediate Aci-Nitro (Nitronic Anhydride) Excited->Intermediate Acyl Transfer (k > 10^7 s^-1) Hydrolysis Nucleophilic Attack (H2O) Intermediate->Hydrolysis Rate Limiting Products Free Carboxylate + 7-Nitrosoindole Hydrolysis->Products Release

Figure 1: The photochemical pathway of 7-nitroindoline uncaging.[3][4] Note the critical aci-nitro intermediate which dictates the release kinetics.

Structural Evolution and Optimization

The development of nitroindolines was driven by the need to optimize quantum yield (


) and two-photon cross-section (

) without compromising stability.
Comparative Analysis of Cage Variants
FeatureMNI-Glu (Methoxy-Nitroindoline)CDNI-Glu (Carboxymethyl-Dinitro)CNB-Glu (Carboxynitrobenzyl)
Structure 4-methoxy-7-nitroindoline4-carboxymethyl-5,7-dinitroindoline

-carboxy-2-nitrobenzyl
Uncaging Rate Fast (

)
Fast (

)
Slow (

)
Quantum Yield (

)
0.085~0.150.1 - 0.2
2P Cross-Section 0.06 GM (@ 720nm)~0.12 GM< 0.1 GM
Stability (pH 7.4) High (

hrs)
ModerateHigh
Byproduct Toxicity Low (Nitrosoindole)LowHigh (Nitrosoaldehyde)
Receptor Interference Negligible (GABA/GluR)LowSignificant (GABA antagonism)

Key Insight: While CDNI offers higher sensitivity, MNI-Glu remains the preferred choice for physiological experiments because it is pharmacologically inert. Older CNB cages can act as antagonists at GABA receptors, confounding synaptic data.

Synthesis Protocol: MNI-Glutamate[5][6][7]

The synthesis of MNI-caged glutamate is a multi-step process requiring careful handling of the indole core to prevent premature oxidation.

Synthetic Workflow

MNISynthesis Start 4-Methoxyindole Step1 Reduction (NaCNBH3, AcOH) Start->Step1 Inter1 4-Methoxyindoline Step1->Inter1 Step2 Nitration (HNO3, H2SO4) Inter1->Step2 Inter2 4-Methoxy-7-nitroindoline Step2->Inter2 Step3 Coupling (N-protected Glutamate, DCC/DMAP) Inter2->Step3 Final MNI-Glutamate Step3->Final

Figure 2: Synthetic route for MNI-Glutamate. The reduction of the indole to indoline is a prerequisite for the specific nitration at the 7-position.

Detailed Protocol (MNI-Glu Preparation)

Reagents: 4-methoxyindole, Sodium cyanoborohydride (


), Glacial acetic acid, Nitric acid, Boc-L-Glutamic acid- 

-tert-butyl ester.
  • Reduction to Indoline:

    • Dissolve 4-methoxyindole in glacial acetic acid.

    • Add

      
       (3 eq) portion-wise at 15°C. Stir for 2h.
      
    • Checkpoint: Verify disappearance of indole UV peak.

    • Neutralize with NaOH, extract with ether. Yields 4-methoxyindoline .

  • Regioselective Nitration:

    • Dissolve 4-methoxyindoline in concentrated

      
       at 0°C.
      
    • Add stoichiometric

      
       / 
      
      
      
      mix dropwise.
    • Critical: Maintain temp < 5°C to avoid dinitration.

    • Pour onto ice, precipitate, and recrystallize. Yields 4-methoxy-7-nitroindoline .[5][6]

  • Coupling:

    • React the nitroindoline with Boc-Glu(OtBu)-OH using DCC/DMAP in dry

      
      .
      
    • Deprotect using TFA/DCM (1:1) to yield the final MNI-Glutamate .

Experimental Application: Two-Photon Uncaging

To utilize MNI-Glu for mapping dendritic spine sensitivity, a precise optical setup is required.

Protocol: 2P Uncaging at Single Spines
  • Concentration: Bath apply MNI-Glu at 2.5 mM in ACSF.

  • Wavelength: Tune Ti:Sapphire laser to 720 nm . (Note: 720 nm is optimal for MNI; longer wavelengths like 800 nm drastically reduce efficiency).

  • Pulse Duration: 0.5 – 1.0 ms.

  • Power: 10–20 mW at the back aperture (approx. 40-60% transmission to sample).

Validation Step: Before experiment, perform a "bleach test" or use a fluorescent dye (e.g., Alexa 594) in the pipette to visualize the spine. Ensure the uncaging spot is positioned 0.5


 from the spine head to mimic synaptic release.
Experimental Logic Diagram

UncagingSetup Laser Ti:Sapphire Laser (720 nm) Modulator Pockels Cell (Intensity Control) Laser->Modulator Microscope 2P Microscope (Objective NA > 0.9) Modulator->Microscope Sample Brain Slice (MNI-Glu + ACSF) Microscope->Sample Recording Patch Clamp (EPSC Measurement) Sample->Recording Glutamate Release

Figure 3: Signal flow for a two-photon uncaging experiment. The Pockels cell is critical for defining the millisecond pulse duration.

References

  • Papageorgiou, G., & Corrie, J. E. T. (2000).[7][5][8] Synthetic and photochemical studies of nitroindoline-based photolabile protecting groups. Tetrahedron. Link

  • Matsuzaki, M., et al. (2001).[8] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link

  • Corrie, J. E. T., et al. (2016). Photochemical properties of nitroindoline-based caged compounds. Photochemical & Photobiological Sciences. Link

  • Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-glutamates. Journal of Neuroscience Methods. Link

Sources

Technical Guide: Stability and Photophysics of 4-Methoxy-7-nitro-indoline (MNI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxy-7-nitroindolinyl (MNI) group represents the gold standard in photocagable scaffolds for physiological uncaging, particularly in neuroscience (e.g., MNI-Caged Glutamate). Its utility is derived from a high quantum yield (QY ~0.085) and rapid photolysis kinetics. However, these same properties render it susceptible to unintended photolysis under ambient laboratory lighting.

This technical guide provides a rigorous analysis of MNI stability, detailing its photophysical profile, degradation mechanisms under non-UV ambient light, and validated handling protocols to ensure experimental reproducibility.

Photophysical Profile & Sensitivity[1][2][3]

To understand the stability of MNI, one must first understand its absorption cross-section. Unlike earlier nitroindoline (NI) derivatives, the addition of the 4-methoxy electron-donating group shifts the absorption maximum and enhances the quantum efficiency of the photoreaction.

key Photometric Parameters
ParameterValue / RangeContext
Absorption Max (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
340 – 360 nm Primary excitation window (UV-A).
Action Cross-Section

High efficiency allows uncaging with lower power.
2-Photon Cross-Section 0.06 GM (@ 720-730 nm)Optimized for femtosecond IR laser excitation.
Quantum Yield (

)
0.085 ~2.5x more efficient than unsubstituted NI-caged compounds.
Uncaging Half-life (

)
~200 ns Sub-microsecond release essential for mimicking synaptic events.
The "Ambient Light" Overlap

Standard laboratory fluorescent lighting emits a discontinuous spectrum with significant "spikes" in the violet/blue region (400–435 nm) and trace UV emission (365 nm). While MNI is most sensitive <380 nm, its absorption tail extends into the visible violet range.

  • Result: Under direct fluorescent illumination, MNI in solution undergoes "background photolysis," leading to a slow but cumulative accumulation of free ligand (e.g., Glutamate) and nitroso-byproducts.

Mechanism of Instability (Photolysis Pathway)

The instability of MNI under light is not a random degradation; it is the activation of its designed photochemical switch. The mechanism involves an excited triplet state leading to the cleavage of the amide bond connecting the indole nitrogen to the payload (carboxylate).

Pathway Visualization

The following diagram illustrates the photochemical cascade triggered by photon absorption.

MNI_Photolysis MNI MNI-Caged Compound (Ground State) Excited Excited State (Singlet -> Triplet) MNI->Excited Absorption Photon hv (300-380nm) Photon->Excited AciNitro Aci-Nitro Intermediate Excited->AciNitro Isomerization Cleavage N-Acyl Cleavage AciNitro->Cleavage Hydrolysis Payload Free Payload (e.g., L-Glutamate) Cleavage->Payload Release Byproduct 4-Methoxy-7-nitrosoindole (Byproduct) Cleavage->Byproduct Residue

Figure 1: Photochemical cleavage pathway of MNI derivatives upon light exposure.

The byproduct, 4-methoxy-7-nitrosoindole , often precipitates or forms a colored contaminant (pink/yellow shift) in the solution, serving as a visual indicator of degradation.

Stability Profiling: Ambient vs. Controlled Conditions

The following data summarizes the kinetic stability of MNI-Glutamate (50 mM aqueous solution, pH 7.2) under various environmental conditions.[1][2]

Comparative Stability Table
ConditionLight SourceSpectral RangeStability StatusHalf-Life (

)
Dark Storage NoneN/AStable > 6 Months (-20°C)
Red Light LED / Filtered> 600 nmSafe Harbor > 48 Hours
Yellow Filter Roscolux #13> 500 nmHigh Stability > 24 Hours
Lab Fluorescent Ceiling Tube350–700 nmVulnerable ~4–6 Hours*
Direct Sunlight SolarFull SpectrumCritical Failure < 15 Minutes

*Note: "Vulnerable" implies that while bulk degradation is slow, sufficient free glutamate can be released within hours to desensitize receptors or cause excitotoxicity in sensitive biological assays.

Validated Handling Protocols

To maintain scientific integrity, researchers must adopt a "Safe Harbor" workflow. This protocol ensures that the MNI compound remains biologically inert until the precise moment of laser activation.

Protocol A: The "Safe Harbor" Preparation
  • Reconstitution: Dissolve solid MNI precursor in distilled water or buffer under dim red light or in a room with UV-filtered lighting.

  • Filtration: If using standard room lighting, wrap all reservoirs, syringes, and tubing in aluminum foil.

  • Optical Filtering: For microscope stages, install a Roscolux #13 (Straw) or #25 (Orange Red) filter over the trans-illumination source. This blocks wavelengths <500nm while allowing visual sample positioning.

  • Aliquot Storage: Store stock solutions (e.g., 50 mM) at -20°C in amber tubes. Do not refreeze more than once.

Protocol B: HPLC Quality Control (Self-Validation)

Before critical experiments, validate the purity of the MNI stock using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: Absorbance at 254 nm (detects indole core) and 350 nm (specific to nitro-indoline cage).

Acceptance Criteria:

  • Purity: >98% Area Under Curve (AUC).

  • Free Ligand: <0.5% (Critical for receptor kinetics).

Workflow Visualization

Stability_Workflow Start Solid MNI Reagent (-20°C Dark) Recon Reconstitution (Red Light / Amber Vial) Start->Recon Check Visual Check: Pink/Yellow Precipitate? Recon->Check Discard Discard: Degraded Check->Discard Yes QC Optional: HPLC Validation Check->QC No Filter Apply Roscolux Filter to Microscope Path Exp Experiment: 2P Uncaging Filter->Exp QC->Discard Purity <98% QC->Filter Purity >98%

Figure 2: Operational workflow for handling MNI reagents to prevent ambient photolysis.

References

  • Ellis-Davies, G. C. R. (2019).[3] "Two-Photon Uncaging of Glutamate." Frontiers in Synaptic Neuroscience, 10:48. Link

  • Papageorgiou, G. & Corrie, J. E. T. (2000).[4] "Effects of aromatic substitutions on the photocleavage of 1-acyl-7-nitroindolines." Tetrahedron, 56(41), 8197-8205.[5] Link

  • Canepari, M., et al. (2001). "Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters."[6][7][5] Journal of Neuroscience Methods, 112(1), 29-42.[5] Link

  • Hello Bio. (n.d.). "MNI-caged-L-glutamate: Biological Data & Handling." Hello Bio Product Sheet. Link

  • Tocris Bioscience. (2017). "MNI-caged-L-glutamate Technical Data." Tocris Product Information. Link

Sources

Methodological & Application

Protocol for synthesizing N-acyl-4-methoxy-7-nitroindoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Yield Synthesis of N-Acyl-4-Methoxy-7-Nitroindoline (MNI) Derivatives

Introduction & Strategic Analysis

The N-acyl-4-methoxy-7-nitroindoline (MNI) moiety represents the "gold standard" in photolabile protecting groups ("cages") for the rapid, spatially controlled release of bioactive molecules, particularly neurotransmitters like L-glutamate and GABA.

Unlike simple nitrobenzyl cages, the MNI core offers a unique combination of high quantum yield (


), rapid release kinetics (sub-microsecond), and stability at physiological pH. However, the synthesis of the MNI core is historically plagued by one critical bottleneck: Regioselective Nitration .

The Challenge: Nitration of electron-rich 4-methoxyindoline typically yields a mixture of the 5-nitro (undesired) and 7-nitro (target) isomers, often favoring the 5-nitro product due to steric hindrance at the 7-position. Standard mixed-acid nitration (


) results in poor yields (<10%) and difficult chromatographic separations.

The Solution: This protocol utilizes the "Claycop" (Clay-supported Copper Nitrate) method.[1][2] By using a solid-supported nitrating agent in the presence of acetic anhydride, we reverse the selectivity to favor the 7-nitro isomer (approx. 5:1 ratio), streamlining purification and significantly boosting overall yield.

Retrosynthetic Logic & Pathway

The synthesis is broken down into four critical phases. We utilize a "protect-direct-deprotect" strategy to install the nitro group at the sterically congested 7-position.

MNI_Synthesis Start 4-Methoxyindole (Starting Material) Step1 4-Methoxyindoline (Reduction) Start->Step1 NaCNBH3, AcOH Step2 1-Acetyl-4-methoxyindoline (Directing Group Install) Step1->Step2 Ac2O, Pyridine Step3 1-Acetyl-4-methoxy-7-nitroindoline (Regioselective Nitration) Step2->Step3 Claycop, Ac2O, CCl4 (CRITICAL STEP) Step4 4-Methoxy-7-nitroindoline (Free Core) Step3->Step4 HCl/MeOH (Deacetylation) Target N-Acyl-MNI Derivative (e.g., MNI-Glutamate) Step4->Target R-COOH, Coupling Agent

Figure 1: Strategic workflow for MNI synthesis emphasizing the critical Claycop nitration step.

Detailed Experimental Protocol

Phase 1: Synthesis of the Indoline Core

Objective: Reduction of the indole double bond to create the indoline scaffold.

Reagents: 4-Methoxyindole (1.0 eq), Sodium Cyanoborohydride (


, 3.0 eq), Glacial Acetic Acid (

).
  • Dissolution: Dissolve 4-methoxyindole (e.g., 5.0 g) in glacial acetic acid (50 mL) in a round-bottom flask. Chill to 15°C.

  • Reduction: Add

    
     portion-wise over 30 minutes. Caution: HCN/H2 gas evolution possible; perform in a well-ventilated fume hood.
    
  • Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (disappearance of indole).

  • Workup: Pour mixture into ice-water. Basify carefully with NaOH pellets or 50% NaOH solution to pH > 10. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organics over

    
    , concentrate. The crude oil is usually sufficiently pure (>95%) for the next step.
    
Phase 2: N-Acetylation (The Directing Group)

Objective: Protect the nitrogen and direct the subsequent nitration to the ortho (7) position.

Reagents: Crude 4-methoxyindoline, Acetic Anhydride (


), Pyridine.
  • Acetylation: Dissolve crude indoline in dry Pyridine (50 mL). Add

    
     (1.5 eq).
    
  • Stir: React at RT for 3 hours.

  • Workup: Pour into ice-water/HCl mixture to remove pyridine. Extract with Dichloromethane (DCM). Wash with brine.[1]

  • Crystallization: Recrystallize from Ethanol/Water if necessary.

    • Checkpoint: Product 1-acetyl-4-methoxyindoline should appear as a white/pale solid.

Phase 3: Regioselective Nitration (The "Claycop" Method)

Objective: Install the nitro group at position 7 with high selectivity.[1]

Reagents: 1-Acetyl-4-methoxyindoline, Copper(II) Nitrate (


), Montmorillonite K10 Clay, Acetic Anhydride, 

(or DCM as safer alternative).

A. Preparation of "Claycop" Reagent:

  • Dissolve

    
     (20 g) in Acetone (50 mL).
    
  • Add Montmorillonite K10 clay (30 g) to the solution.

  • Evaporate the solvent on a rotary evaporator under reduced pressure until a free-flowing light blue powder is obtained.

  • Note: Claycop is a mild, shelf-stable nitrating agent.

B. Nitration Reaction:

  • Suspension: Suspend Claycop (1.5 mass eq relative to substrate) in

    
     (or DCM) and 
    
    
    
    (ratio 2:1 v/v).
  • Addition: Add 1-acetyl-4-methoxyindoline (1.0 eq) to the suspension.

  • Stir: Stir vigorously at RT for 4–12 hours.

    • Mechanism:[1][3] The clay surface creates a localized high concentration of acetyl nitrate (generated in situ), which favors the ortho-nitration (position 7) via a chelation-controlled mechanism involving the N-acetyl oxygen.

  • Filtration: Filter off the spent clay (which will turn green/brown). Wash the clay cake with DCM.

  • Workup: Wash the filtrate with saturated

    
     (to remove acetic acid) and brine.
    
  • Purification: Flash chromatography (Silica, Hexane:EtOAc).

    • Result: The 7-nitro isomer (major) elutes after the trace 5-nitro isomer.

    • Yield: Expect 60–75% isolated yield of 1-acetyl-4-methoxy-7-nitroindoline .

Phase 4: Deacetylation & Final Acylation

Objective: Expose the indoline nitrogen and attach the desired payload (e.g., Glutamate).

  • Deacetylation: Reflux the nitrated intermediate in HCl/MeOH (2M) for 2–4 hours. Neutralize and extract. This yields the orange solid 4-methoxy-7-nitroindoline .

  • Coupling (Example: MNI-Glutamate):

    • React free indoline with N-Boc-L-Glutamic acid-

      
      -tert-butyl ester (activated with DCC/DMAP or mixed anhydride).
      
    • Global Deprotection: Treat the coupled product with Trifluoroacetic Acid (TFA) to remove Boc/t-butyl groups.

    • Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).[4]

Quality Control & Validation Data

Verify your intermediates using the following spectral benchmarks.

CompoundKey 1H NMR Signal (CDCl3)Appearance
4-Methoxyindoline

6.3-7.0 (m, 3H, Ar-H), 3.8 (s, 3H, OMe)
Pale oil/solid
1-Acetyl-4-methoxyindoline

2.2 (s, 3H, N-Ac), 3.85 (s, 3H, OMe)
White crystals
7-Nitro Isomer (Target)

7.7 (d, J=8.8Hz, H-6), 6.6 (d, H-5)
Yellow crystals
5-Nitro Isomer (Impurity)

8.0 (d, H-6), distinct downfield shift
Yellow powder

Self-Validating Checkpoint: In the nitration step, if your crude NMR shows a doublet at


 8.0 ppm significantly larger than the doublet at 

7.7 ppm, the Claycop reagent was likely wet or the temperature was too high, leading to loss of regioselectivity.

References

  • Papageorgiou, G., & Corrie, J. E. T. (2000).[1] Effects of aromatic substitution on the photocleavage of 1-acyl-7-nitroindolines.[1][5] Tetrahedron, 56(41), 8197–8205. Link

  • Papageorgiou, G., et al. (1999).[1] Photorelease of Carboxylic Acids from 1-Acyl-7-nitroindolines in Aqueous Solution: Rapid and Efficient Photorelease of L-Glutamate. Journal of the American Chemical Society, 121(27), 6503–6510. Link

  • Laszlo, P., & Cornélis, A. (1988). Claycop, a user-friendly oxidizing and nitrating reagent.[1] Aldrichimica Acta, 21, 97-103. Link

  • Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods, 112(1), 29-42.[1] Link

Sources

Acylation methods for 4-Methoxy-7-nitro-indoline using acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Optimization of N-Acylation Strategies for Sterically and Electronically Deactivated Indolines

Abstract

The acylation of 4-Methoxy-7-nitro-indoline presents a distinct synthetic challenge due to the profound deactivation of the N1 nitrogen. The 7-nitro group exerts a dual inhibitory effect: strong electron withdrawal reduces nucleophilicity, while its ortho positioning creates significant steric hindrance. Standard acylation protocols (e.g., amine bases in DCM) often result in stalled conversion or hydrolysis of the acid chloride. This guide details two optimized protocols: a DMAP-Catalyzed Kinetic Method for moderate reactivity and a NaH-Mediated Anionic Method for ensuring complete conversion in recalcitrant substrates.

Mechanistic Analysis & Challenge Profile

To successfully acylate this substrate, one must first understand the electronic and steric landscape of the reaction center.

The Deactivation Matrix
  • Electronic Effect (The "Pull"): The nitro group at position 7 is a potent Electron Withdrawing Group (EWG). Through inductive effects (-I) and field effects, it dramatically lowers the electron density of the N1 lone pair, rendering it a poor nucleophile. While the 4-methoxy group is an Electron Donating Group (EDG), its influence is meta to the nitrogen and insufficient to counteract the proximal 7-nitro group.

  • Steric Effect (The "Block"): The 7-nitro group is physically bulky and situated immediately adjacent to the reaction center. This hinders the trajectory of the incoming electrophile (acid chloride), increasing the activation energy required for the formation of the tetrahedral intermediate.

Pathway Visualization

The following diagram illustrates the competing pathways and the necessity of activation strategies.

AcylationPathways Substrate 4-Methoxy-7-nitro-indoline (Poor Nucleophile) Standard Standard Base (TEA/Pyridine) Pathway A Substrate->Standard DMAP DMAP Catalysis Pathway B Substrate->DMAP Anionic NaH Deprotonation Pathway C Substrate->Anionic RCOCl Acid Chloride (Electrophile) RCOCl->Standard RCOCl->DMAP RCOCl->Anionic Stalled Incomplete Reaction / Hydrolysis Standard->Stalled Steric Clash Product N-Acylated Product (High Yield) DMAP->Product Acyl-Pyridinium Intermediate Anionic->Product Indolide Anion (Super-Nucleophile)

Figure 1: Decision matrix for acylation strategies. Pathway C (Anionic) is the most robust for 7-nitro substituted indolines.

Experimental Protocols

Protocol A: DMAP-Catalyzed Acylation (The Kinetic Approach)

Best for: Substrates where the 4-methoxy donation provides just enough nucleophilicity to avoid strong bases.

Principle: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the acid chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more electrophilic than the acid chloride and less sensitive to steric hindrance because the DMAP leaving group is "active."

Reagents:

  • Substrate: 1.0 equiv

  • Acid Chloride: 1.2 – 1.5 equiv

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 2.0 equiv (Acid scavenger)

  • DMAP: 0.1 – 0.2 equiv (Catalyst)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 1.0 equiv of 4-methoxy-7-nitro-indoline in anhydrous DCM (0.1 M concentration).
    
  • Base Addition: Add 2.0 equiv of TEA and 0.1 equiv of DMAP. Stir for 5 minutes at Room Temperature (RT).

  • Acylation: Cool the mixture to 0°C. Add 1.2 equiv of the acid chloride dropwise.

    • Note: The reaction is exothermic. Control addition rate to maintain temp < 5°C.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If conversion stalls >50%, add another 0.5 equiv of acid chloride and heat to reflux (40°C).

  • Work-up: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with 1M HCl (to remove DMAP/TEA), then brine. Dry over 
    
    
    
    .
Protocol B: NaH-Mediated Acylation (The Anionic Approach)

Best for: Highly deactivated substrates (like 7-nitroindoline) where Protocol A fails. This is the "Gold Standard" for steric/electronic difficulty.

Principle: Instead of relying on the weak lone pair of the neutral amine, this method uses Sodium Hydride (NaH) to deprotonate the indoline N-H. The resulting indolide anion is a powerful nucleophile that overcomes the electronic deactivation of the nitro group.

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Hydride (60% dispersion in oil): 1.2 – 1.5 equiv

  • Acid Chloride: 1.2 – 1.5 equiv

  • Solvent: DMF (N,N-Dimethylformamide) or THF [Anhydrous]

Step-by-Step Procedure:

  • Apparatus Prep: Flame-dry a 2-neck flask and equip with an

    
     line.
    
  • Deprotonation:

    • Suspend 1.2 equiv of NaH (wash with hexanes if oil-free is desired) in anhydrous DMF (0.2 M). Cool to 0°C.

    • Dissolve 1.0 equiv of 4-methoxy-7-nitro-indoline in minimal DMF and add dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas. The solution will likely turn deep red/orange (characteristic of the nitrated anion).
      
    • Stir at 0°C for 30 mins to ensure complete deprotonation.

  • Acylation:

    • Add 1.2 equiv of acid chloride dropwise to the anionic solution at 0°C.

    • Critical: Vigorous stirring is required.[1] The reaction is usually instantaneous.

  • Completion: Stir for 1 hour at RT. Quench carefully with water (dropwise initially to destroy excess NaH).

  • Work-up: Dilute with EtOAc. Wash extensively with water (5x) to remove DMF, then brine. Dry over

    
    .
    

Data Summary & Optimization Guide

Table 1: Comparative Analysis of Methods

FeatureProtocol A (DMAP)Protocol B (NaH)
Mechanism Nucleophilic CatalysisAnionic Activation
Reactivity ModerateHigh (Aggressive)
Functional Group Tolerance High (Compatible with esters/ketones)Lower (Base-sensitive groups risk hydrolysis)
Moisture Sensitivity ModerateHigh (Requires strict anhydrous conditions)
Typical Yield 60–80%85–95%
Cleanup Acid wash removes DMAPAqueous wash removes DMF
Troubleshooting Matrix
  • Problem: Low Yield with NaH.

    • Cause: Wet DMF or incomplete deprotonation.

    • Fix: Distill DMF over

      
       or use molecular sieves. Ensure 
      
      
      
      evolution ceases before adding acid chloride.
  • Problem: O-Acylation vs N-Acylation.

    • Context: Rare, but possible if the 4-methoxy group is cleaved to a phenol (unlikely under these conditions) or if enolizable positions exist.

    • Fix: The N-anion is softer and usually prefers N-acylation. Keep temperature low (0°C).

Safety & Handling

  • Nitro Compounds: 7-Nitroindolines can be energetic.[2][3] While 4-methoxy-7-nitro-indoline is generally stable, avoid excessive heat during rotary evaporation.

  • Acid Chlorides: Highly corrosive and lachrymators. Handle only in a fume hood.

  • Sodium Hydride: Flammable solid; reacts violently with water. Quench all reaction mixtures and glassware with isopropanol or ethyl acetate before adding water.

References

  • Mechanistic Insight on 7-Nitroindolines

    • Title: Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates.[2][3][4]

    • Source: ACS Omega (2023).[4]

    • Context: Discusses the poor nucleophilicity of 7-nitroindolines and the necessity of activated acyl
    • URL:[Link][4]

  • General Acylation of Deactivated Indoles/Indolines

    • Title: N-Acylation of 5-Substituted Indoles with Carboxylic Acids using DCC and DMAP.
    • Source: ResearchGate / Synthetic Communic
    • Context: Validates the use of NaH for forming "indolide" anions when standard coupling fails due to electron-withdrawing groups.
    • URL:[Link]

  • Photochemical Applications & Synthesis

    • Title: Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines.[4][5]

    • Source: Photochemical & Photobiological Sciences.
    • Context: Specifically cites the synthesis and properties of 1-acetyl-4-methoxy-7-nitroindoline, confirming the target molecule's stability and synthetic viability.
    • URL:[Link]

Sources

Precision Photolysis: A Comparative Protocol for One-Photon vs. Two-Photon Uncaging of MNI-Glutamate

[1]

Abstract

This application note provides a rigorous technical framework for the use of 4-Methoxy-7-nitroindolinyl (MNI)-caged glutamate derivatives in neurophysiological research. We contrast the spatial resolution, photochemical efficiency, and equipment requirements of One-Photon (1P) versus Two-Photon (2P) uncaging. While 1P excitation offers robust bulk activation, 2P excitation is required for diffraction-limited interrogation of single dendritic spines. This guide includes detailed protocols for reagent handling, optical setup, and experimental validation, emphasizing the minimization of GABA-A receptor antagonism and phototoxicity.

Introduction: The MNI Advantage

In the field of chemical optogenetics, MNI-glutamate (4-methoxy-7-nitroindolinyl-L-glutamate) has established itself as the "gold standard" for photolysis. Unlike its predecessors (e.g., nitrobenzyl derivatives), MNI-glutamate exhibits:

  • High Quantum Yield (QY): ~0.085, allowing for efficient release with lower laser power.

  • Fast Kinetics: Photolysis occurs within the sub-microsecond range (<10 µs), mimicking the rapid rise time of synaptic transmission.

  • Stability: It is hydrolytically stable at physiological pH (7.4), preventing background "leak" of glutamate.

However, the choice between 1P and 2P excitation fundamentally dictates the experimental outcome. 1P is linear and volumetric; 2P is non-linear and focal. Understanding this dichotomy is critical for experimental design.

Mechanism of Action & Photochemistry[2]

The Photolysis Pathway

Upon absorption of a photon (or two), the MNI moiety undergoes an excitation-relaxation cycle that cleaves the carbamate linkage, releasing free L-glutamate and the byproduct 4-methoxy-7-nitrosoindole.

The core difference lies in the excitation method:

  • 1P Excitation: A single UV photon (300–380 nm) promotes the molecule directly from the ground state (

    
    ) to the excited state (
    
    
    ).
  • 2P Excitation: Two near-infrared photons (~720 nm) are absorbed simultaneously (within femtoseconds) via a virtual intermediate state to reach the same

    
     energy level.
    
Visualization: Jablonski Diagram

The following diagram illustrates the energy transitions involved in both modes.[1]

Jablonskicluster_legendExcitation ModesS0Ground State (S0)VirtualVirtual State(Femtosecond Lifetime)S0->VirtualPhoton 1(NIR: ~720nm)S1Excited State (S1)S0->S11P Absorption(UV: 300-380nm)Virtual->S1Photon 2(NIR: ~720nm)ISCIntersystem CrossingS1->ISCRelaxationProductFree Glutamate +ByproductISC->ProductPhotolysis(<10 µs)LegendBlue: Linear (1P)Red: Non-linear (2P)

Figure 1: Jablonski diagram comparing the direct UV excitation (1P) vs. the simultaneous NIR absorption (2P) required to reach the reactive excited state.[1]

Comparative Analysis: 1P vs. 2P Uncaging

The following table summarizes the operational parameters for MNI-glutamate.

FeatureOne-Photon (1P)Two-Photon (2P)
Excitation Source UV Laser (355/375 nm) or LED (365 nm)Mode-locked Ti:Sapphire Laser (720 nm)
Spatial Resolution Low Axial Resolution (Cone of excitation)Diffraction Limited (~0.6 µm lateral, ~1.5 µm axial)
Penetration Depth Shallow (< 50 µm) due to scatteringDeep (> 200 µm) due to NIR transparency
Release Volume Large "cloud" (activates extrasynaptic receptors)Femtoliter focal volume (single spine head)
Cross-Section/QY QY: ~0.085Cross-Section: 0.06 GM at 720 nm
Primary Artifact Inner filter effect; widespread desensitizationPhototoxicity if power > 30mW; thermal damage
Cost/Complexity LowHigh
Expert Insight: The "Cone of Confusion"

In 1P uncaging, even if the laser is focused to a tight spot, photolysis occurs along the entire cone of light above and below the focal plane. This creates a column of glutamate that can activate dendritic shafts or neighboring cells. Use 1P only for mapping gross connectivity or bulk depolarization. Use 2P when you need to mimic single-vesicle (quantal) release at a specific spine.

Experimental Protocols

Reagent Preparation & Handling
  • Storage: Store lyophilized MNI-glutamate at -20°C, desiccated and protected from light.

  • Solubility: Soluble in water or ACSF up to 50 mM.

  • Working Concentration: Typically 2.5 mM (bath application) or 10 mM (local puffing).

Protocol:

  • Bring the vial to room temperature before opening to prevent condensation.

  • Dissolve MNI-glutamate in a small volume of distilled water to create a 50 mM stock. Sonicate briefly if necessary.

  • Aliquot into light-proof tubes (e.g., amber Eppendorf) and freeze at -20°C.

  • On the day of experiment: Dilute stock into ACSF.

    • Note: Recirculating ACSF containing MNI-glutamate is expensive. Use a closed-loop circulation system (total volume ~10-15 mL) to conserve reagent.

Two-Photon (2P) Uncaging Workflow

This is the advanced protocol for single-spine interrogation.

Required Equipment:

  • Femtosecond Laser (tuned to 720 nm).

  • Pockels Cell (Electro-optic modulator) for fast switching.

  • Water-immersion objective (40x or 60x, high NA > 0.8).

Step-by-Step Procedure:

  • Bath Application: Perfuse the slice with ACSF containing 2.5 mM MNI-glutamate . Ensure the perfusion system is light-shielded.

  • Wavelength Tuning: Tune the Ti:Sapphire laser to 720 nm .

    • Why 720 nm? While MNI absorbs UV, its 2P cross-section peaks near 720-730 nm. Tuning to 800 nm (common for calcium imaging) will drastically reduce uncaging efficiency.

  • Power Calibration: Set laser power at the back aperture. You typically need 15–25 mW at the sample.

    • Warning: Exceeding 30 mW can cause explosive tissue damage or phototoxicity.

  • Target Selection: Image the dendrite (using a structural dye like Alexa 594 at 800-900 nm) and identify a spine.

  • Offset Compensation: Chromatic aberration will cause the 720 nm (uncaging) and 900 nm (imaging) focal planes to differ. Adjust the Z-focus of the uncaging beam slightly if your system is not achromatically corrected.

  • Uncaging Pulse: Deliver a 0.5 – 1 ms pulse to the tip of the spine head.

  • Recording: Synchronize the pulse with electrophysiological recording (Voltage Clamp).

Experimental Setup Diagram

The following diagram maps the optical path required for precise 2P uncaging.

OpticalPathcluster_controlControl LoopLaserTi:Sapphire Laser(fs pulses @ 720nm)PockelsPockels Cell(Intensity/Timing Control)Laser->PockelsRaw BeamBeamExpBeam ExpanderPockels->BeamExpModulated BeamScannerGalvo/Resonant Mirrors(XY Scanning)BeamExp->ScannerDichroicDichroic Mirror(Reflects IR, Transmits Vis)Scanner->DichroicObjectiveHigh NA Objective(Water Immersion)Dichroic->ObjectiveSampleBrain Slice(MNI-Glu + 2.5mM)Objective->SampleFocal Point(Uncaging Event)ComputerDAQ / Software(Trigger)Computer->PockelsVoltage Pulse(0.5-1ms)

Figure 2: Optical path for Two-Photon uncaging. The Pockels cell is critical for defining the millisecond-scale exposure time required to mimic synaptic release.

Validation & Troubleshooting

The GABA-A Antagonism Issue

Critical Insight: MNI-glutamate is structurally similar to inhibitory neurotransmitters. At high concentrations (> 2 mM), it acts as a competitive antagonist at GABA-A receptors.

  • Impact: If you are studying E/I balance or inhibitory circuits, MNI-glutamate may suppress inhibitory currents (IPSCs).

  • Mitigation: Use RuBi-Glutamate if GABAergic transmission must remain intact, or perform control experiments with washed-in GABA to quantify the degree of block.

Drift Correction

In 2P experiments, even 1 µm of drift moves the spine out of the focal volume.

  • Protocol: Acquire a "structural" Z-stack every 2-3 minutes. Use online motion correction software or manually readjust X/Y/Z coordinates before every uncaging event.

Health Check

If the uncaging response (uEPSC) has a slow rise time (> 2 ms):

  • Check Focus: The laser spot may be slightly off the spine head.

  • Check MNI Quality: Old/hydrolyzed MNI results in high background glutamate (desensitizing receptors) and smaller evoked currents.

  • Check Laser Pulse: Ensure the Pockels cell is fully extinguishing the beam between pulses (Contrast ratio should be > 500:1).

References

  • Ellis-Davies, G. C. R. (2019).[2] Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. Link

  • Matsuzaki, M., et al. (2001).[3][4] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

  • Tocris Bioscience . MNI-caged-L-glutamate Product Information & Protocols. Link

  • Fino, E., & Yuste, R. (2011).[3] RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic Spines. Frontiers in Neural Circuits. Link

  • Corrie, J. E., et al. (2016).[5] Photochemistry of MNI-glutamate in solution and in cell-based assays. Journal of Neuroscience Methods. Link

Application Note: Photochemical Synthesis of Peptide Thioesters via 4-Methoxy-7-nitro-indoline Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the Synthesis of Peptide Thioesters using 4-Methoxy-7-nitro-indoline (MNI) Auxiliaries . This method leverages the unique photochemical properties of the nitroindoline scaffold to generate reactive thioesters under mild, neutral conditions, bypassing the harsh chemical activation steps often required in traditional Native Chemical Ligation (NCL) workflows.

Executive Summary

The synthesis of peptide thioesters is the critical bottleneck in Native Chemical Ligation (NCL) for convergent protein synthesis. Traditional methods (e.g., alkylthioesters via Boc chemistry or N-acylurea "Dawson" activation) often suffer from racemization, poor solubility, or incompatibility with sensitive post-translational modifications.

The 4-Methoxy-7-nitro-indoline (MNI) auxiliary system offers a robust "safety-catch" strategy. The MNI moiety serves as a stable C-terminal masking group during solid-phase synthesis and purification. Upon specific irradiation (UV 350–365 nm or 2-photon 710 nm), the auxiliary undergoes a radical-mediated


 acyl shift, activating the carbonyl carbon for rapid transthioesterification. This protocol details the synthesis, coupling, and photochemical conversion of MNI-peptides to thioesters.

Mechanistic Principles

The MNI auxiliary functions as a photochemical acyl donor . Unlike standard leaving groups, the amide bond connecting the peptide to the indoline nitrogen is chemically stable to both acidic (TFA) and basic (Piperidine) conditions used in Fmoc-SPPS.

The Photochemical Activation Pathway

Upon photon absorption, the nitro group is excited to a triplet state, triggering an intramolecular oxygen transfer to the amide carbonyl. This generates a highly reactive nitronic anhydride intermediate.[1] In the presence of a thiol nucleophile, this intermediate collapses to form the desired peptide thioester and a nitroso-indoline byproduct.

MNI_Mechanism Start Peptide-MNI Amide (Stable 'Safety Catch') Excitation Excited Triplet State (T1) Start->Excitation hν (350-365 nm) Intermediate Nitronic Anhydride (Activated Ester) Excitation->Intermediate N→O Acyl Shift Thioester Peptide Thioester (Product) Intermediate->Thioester + R-SH (Thiol) Nucleophilic Attack Byproduct 7-Nitroso-indoline (Byproduct) Intermediate->Byproduct Cleavage

Figure 1: Mechanistic pathway of MNI-mediated thioester formation. The 4-methoxy substituent enhances the quantum yield and allows for milder irradiation wavelengths compared to unsubstituted nitroindolines.

Experimental Protocol

Phase A: Synthesis of Protected Peptide Acid

The MNI auxiliary is electron-deficient and sterically hindered, making direct loading onto resin inefficient. The recommended workflow involves synthesizing the fully protected peptide acid on a hyper-acid-labile resin, followed by solution-phase coupling to the MNI auxiliary.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.5–0.8 mmol/g).

  • Reagents: Fmoc-amino acids, HATU, DIPEA, DMF, DCM.

  • Cleavage Cocktail: 1% TFA in DCM (v/v).

Step-by-Step:

  • Loading: Load the C-terminal amino acid onto 2-CTC resin using standard DIPEA/DCM conditions for 2 hours. Cap unreacted sites with MeOH.

  • Elongation: Perform standard Fmoc-SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: 5 eq. Fmoc-AA, 4.9 eq. HATU, 10 eq. DIPEA).

  • Cleavage of Protected Peptide:

    • Wash resin with DCM (

      
      ).
      
    • Treat with 1% TFA in DCM (

      
       min). Collect filtrates into a flask containing 10% pyridine in MeOH to neutralize immediately.
      
    • Concentrate under reduced pressure. Precipitate with cold diethyl ether.

    • Result: Fully protected peptide with a free C-terminal carboxylic acid.

Phase B: Coupling of MNI Auxiliary

Direct coupling of the peptide acid to 4-methoxy-7-nitroindoline requires activation via a mixed anhydride or acid chloride due to the low nucleophilicity of the indoline nitrogen.

Reagents:

  • 4-Methoxy-7-nitroindoline (1.2 eq).

  • Isobutyl chloroformate (IBCF) (1.1 eq).

  • N-Methylmorpholine (NMM) (2.0 eq).

  • Anhydrous THF or DCM.

Protocol:

  • Dissolve the Protected Peptide Acid (1.0 eq) in anhydrous THF/DCM (0.1 M) under Nitrogen.

  • Cool to -15°C . Add NMM (1.0 eq) followed by IBCF (1.1 eq) dropwise. Stir for 15 minutes to form the mixed anhydride.

  • Add 4-Methoxy-7-nitroindoline (1.2 eq) and the remaining NMM (1.0 eq).

  • Allow the reaction to warm to Room Temperature (RT) and stir overnight (12–16 hours).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 5% NaHCO₃, 1M HCl (rapid wash), and Brine. Dry over Na₂SO₄.

  • Global Deprotection: Treat the coupled product with TFA/TIPS/H₂O (95:2.5:2.5) for 2–3 hours to remove side-chain protecting groups.

  • Purification: Purify the Peptide-MNI conjugate via RP-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

Phase C: Photochemical Thioesterification

This step converts the stable Peptide-MNI amide into the reactive thioester.

Reagents:

  • Thiol: Methyl 3-mercaptopropionate (MMP) or 4-Mercaptophenylacetic acid (MPAA) (50 eq).

  • Buffer: 100 mM Phosphate Buffer (pH 7.0) containing 6M Guanidine HCl (if peptide is insoluble).

  • Light Source: UV LED (365 nm) or Mercury Arc Lamp with 350 nm cutoff filter.

Protocol:

  • Dissolve Peptide-MNI (1–5 mM) in the Buffer/Thiol mixture.

    • Note: Degas the solution with Argon for 15 minutes to prevent oxidative dimerization of the thiol.

  • Place the sample in a quartz cuvette or glass vial (borosilicate filters out <300 nm, which is desirable).

  • Irradiate at 365 nm for 1–4 hours. Monitor reaction progress via HPLC or LC-MS.

    • Observation: The solution may turn slightly yellow due to the release of the nitroso-indoline byproduct.

  • Isolation:

    • Extract the reaction mixture with Ether to remove excess thiol and nitroso-byproduct (if using organic thiols).

    • Purify the Peptide-Thioester immediately via RP-HPLC or use directly in a "One-Pot" NCL reaction.

Data Summary & Troubleshooting

Reaction Efficiency Comparison
Activation MethodReagent StabilityRacemization RiskThioester YieldNotes
MNI Photolysis High (Stable to TFA/Base)< 1%75–90%Requires light; mildest conditions.
Nbz (Dawson) HighLow60–80%Requires chemical activation steps.
Boc-SPPS Moderate (HF cleavage)Low85–95%Requires HF (toxic/dangerous).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Coupling Yield (Phase B) Indoline is a poor nucleophile.Switch from Mixed Anhydride to Acid Chloride method (SOCl₂ activation of peptide). Ensure anhydrous conditions.
Incomplete Photolysis Inner filter effect or low quantum yield.Dilute the reaction (< 1 mM). Ensure wavelength is strictly 350–365 nm. Use a flow reactor to maximize light exposure.
Hydrolysis vs. Thiolysis Water competing with thiol.Increase Thiol concentration to >50 eq. Maintain pH between 6.5–7.0 (lower pH favors thiolysis over hydrolysis).

Workflow Visualization

Workflow cluster_0 Phase 1: Solid Phase Synthesis cluster_1 Phase 2: Auxiliary Installation cluster_2 Phase 3: Photochemical Conversion Step1 2-CTC Resin Loading (Fmoc-AA-OH) Step2 Peptide Elongation (Fmoc-SPPS) Step1->Step2 Step3 Mild Acid Cleavage (1% TFA) Step2->Step3 Step4 Activation: Mixed Anhydride (IBCF/NMM) Step3->Step4 Protected Peptide Acid Step5 Coupling: + 4-Methoxy-7-nitroindoline Step4->Step5 Step6 Global Deprotection (High % TFA) Step5->Step6 Step7 Dissolve in Buffer + Thiol (pH 7, 50eq Thiol) Step6->Step7 Purified Peptide-MNI Step8 UV Irradiation (365 nm) 1-4 Hours Step7->Step8 Step9 Isolate Peptide Thioester Step8->Step9

Figure 2: End-to-end workflow for generating peptide thioesters using the MNI auxiliary strategy.

References

  • Corrie, J. E. T., et al. (2023). "Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates." ACS Omega. Available at: [Link]

  • Papageorgiou, G., & Corrie, J. E. (2000). "Synthetic and photochemical studies of 7-nitroindolinyl-and 7-nitrobenzimidazolyl-alpha-amino acids." Tetrahedron. (Fundamental mechanism of nitroindoline photolysis).
  • Dawson, P. E., et al. (2018). "Peptide Thioesters for Native Chemical Ligation." Angewandte Chemie International Edition. Available at: [Link]

  • Li, C., et al. (2016).[2] "Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption." Biomedical Optics Express. Available at: [Link]

  • Kawakami, T., & Aimoto, S. (2014). "Peptide Thioester Formation via an Intramolecular N to S Acyl Shift." Protein Science. Available at: [Link]

Sources

Application Note: Preparation of 4-Methoxy-7-aminoindoline via Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 7-aminoindoline scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors, DNA-binding agents, and as a precursor to complex heterocycles. The specific derivative 4-methoxy-7-aminoindoline presents a unique synthetic challenge: while the 4-methoxy group enhances electron density, making the system highly nucleophilic, it also renders the resulting amine significantly prone to oxidative degradation (dimerization or quinone imine formation) upon exposure to air.

This guide details the reduction of 4-methoxy-7-nitroindoline to 4-methoxy-7-aminoindoline . Unlike standard nitro-reductions, this protocol prioritizes chemoselectivity and anaerobic handling to isolate the labile amine in high purity. Two validated methodologies are presented:

  • Catalytic Hydrogenation (Pd/C): The preferred method for cleanliness and scalability.

  • Iron-Mediated Reduction (Fe/NH₄Cl): A robust alternative for substrates sensitive to hydrogenolysis or when high-pressure equipment is unavailable.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the selective reduction of the nitro group at the C7 position. The starting material, 4-methoxy-7-nitroindoline (often referred to as the MNI caging group precursor), is typically accessible via the nitration of protected 4-methoxyindoline.

Reaction Scheme

The transformation involves the sequential transfer of electrons and protons to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the primary amine.

ReactionScheme Start 4-Methoxy-7-nitroindoline (Precursor) Inter1 Nitroso Intermediate (R-NO) Start->Inter1 2e-, 2H+ Inter2 Hydroxylamine (R-NHOH) Inter1->Inter2 2e-, 2H+ Product 4-Methoxy-7-aminoindoline (Target) Inter2->Product 2e-, 2H+ Oxidation Oxidative Degradation (Quinone Imine/Dimer) Product->Oxidation O2 (Air Exposure)

Figure 1: Stepwise reduction mechanism and the critical risk of oxidative degradation.

Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred)

Rationale: Palladium on carbon (Pd/C) offers the cleanest reaction profile. The 4-methoxy group is generally stable to these conditions, unlike benzylic ethers which might cleave.

Reagents & Equipment[1]
  • Substrate: 4-Methoxy-7-nitroindoline (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% water wet to minimize pyrophoric risk)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), degassed.

  • Hydrogen Source: H₂ balloon (1 atm) or Parr shaker (30-50 psi).

  • Equipment: Three-neck round-bottom flask, vacuum/inert gas manifold (Schlenk line).

Step-by-Step Procedure
  • Setup (Inert Atmosphere): Flame-dry a three-neck flask and purge with Argon (Ar) or Nitrogen (N₂).

  • Solvent Preparation: Sparge MeOH with Ar for 15 minutes to remove dissolved oxygen.

  • Loading: Under a positive flow of Ar, charge the flask with 4-methoxy-7-nitroindoline and the degassed MeOH.

  • Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C is pyrophoric when dry. Use wet catalyst or add under an inert blanket.

  • Hydrogenation:

    • Evacuate the flask and backfill with H₂ (repeat 3 times).

    • Stir vigorously at Room Temperature (20-25°C) under H₂ atmosphere (balloon is usually sufficient).

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The yellow nitro spot should disappear, replaced by a polar, UV-active amine spot (often turns brown/purple on the plate due to oxidation).

    • Reaction Time: Typically 2–4 hours.

  • Workup (Critical):

    • Purge the system with Ar to remove H₂.

    • Filter the mixture through a pad of Celite® packed under MeOH. Do not let the filter cake run dry (fire hazard and oxidation risk).

    • Concentrate the filtrate under reduced pressure at <40°C.

  • Storage: Use the crude amine immediately for the next step (e.g., acylation, sulfonylation). If storage is necessary, keep under Ar at -20°C.

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)

Rationale: This method is chemoselective and avoids the use of pressurized hydrogen. It is ideal if the substrate contains groups sensitive to hydrogenation (e.g., alkenes, halogens).

Reagents
  • Substrate: 4-Methoxy-7-nitroindoline (1.0 equiv)

  • Reductant: Iron powder (Fe, 5.0 equiv, <325 mesh)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: Dissolve 4-methoxy-7-nitroindoline in EtOH/H₂O (4:1) in a round-bottom flask.

  • Activation: Add solid NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring.

    • Observation: The grey iron suspension will darken as iron oxides form.

  • Monitoring: Check TLC every 30 mins. Reaction is usually complete within 1–2 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through Celite® to remove iron sludge.

    • Wash the filter cake with EtOAc.[1]

    • Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate.[1]

Quantitative Data Summary

ParameterMethod A: H₂ / Pd-CMethod B: Fe / NH₄Cl
Yield (Isolated) 85 - 95%75 - 85%
Reaction Time 2 - 4 Hours1 - 3 Hours
Purity (Crude) High (>95%)Good (>90%)
Scalability Excellent (kg scale)Moderate (waste disposal)
Risk Profile Flammability (H₂, Pd)Heterogeneous sludge

Critical Process Parameters & Troubleshooting

The most common failure mode is oxidative decomposition of the product 4-methoxy-7-aminoindoline.

Workflow Decision Tree

Workflow Start Start: 4-Methoxy-7-nitroindoline Check Halogens/Alkenes Present? Start->Check MethodA Method A: H2 / Pd-C (Standard) Check->MethodA No MethodB Method B: Fe / NH4Cl (Chemoselective) Check->MethodB Yes Monitor Monitor: Is Nitro Consumed? MethodA->Monitor MethodB->Monitor Monitor->MethodB No (Stalled) Workup Workup: Filter & Concentrate (Keep Anaerobic!) Monitor->Workup Yes NextStep Immediate Derivatization (Acylation/Protection) Workup->NextStep

Figure 2: Decision matrix for selecting the reduction method and workflow execution.

Troubleshooting Table
IssueProbable CauseCorrective Action
Purple/Black Crude Oxidation of amineDegas all solvents; keep under Ar; filter faster.
Incomplete Reaction Catalyst poisoning (Method A)Wash catalyst with solvent; add fresh catalyst (1-2 wt%).
Stalled Reaction Aggregation of Fe (Method B)Increase stirring speed; add mechanical stirring.
Low Yield Product trapped in filter cakeWash Celite® thoroughly with hot EtOAc or MeOH.

References

  • Papageorgiou, G., & Corrie, J. E. T. (2000). Synthetic and photochemical studies of nitroindoline-caged glycine.Tetrahedron , 56(41), 8197-8205. Link

    • Context: Describes the synthesis and properties of the 4-methoxy-7-nitroindoline scaffold.
  • Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids.Journal of Neuroscience Methods , 112(1), 29-42. Link

    • Context: Validates the stability and structure of the MNI group.
  • BenchChem Application Note. Reduction of 3-Nitroindole to 3-Aminoindole.Link

    • Context: General protocols for sensitive nitroindole reductions.[1]

  • Orlandi, M., et al. (2015). Metal-Free Reduction of Nitro Compounds.Organic Letters , 17(16), 3941-3943. Link

    • Context: Alternative reduction methodologies.[2]

  • Sigma-Aldrich. 7-Amino-4-methylcoumarin Product Specification.Link

    • Context: Comparative stability data for electron-rich amino-aromatics.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing MNI-Caged Compound Photolysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Efficiency Paradox

Welcome to the Advanced Photolysis Support Center. You are likely here because your uncaging experiments—using 4-Methoxy-7-nitroindolinyl (MNI) caged compounds like MNI-Glutamate—are yielding inconsistent results.

Here is the core technical reality: Quantum Yield (QY,


)  is an intrinsic molecular property. For standard MNI-Glutamate, 

is fixed at approximately 0.085 (one-photon).[1] You cannot change this number without changing the molecule.

However, what you can improve is the Effective Photolysis Efficiency (


) . This guide bridges the gap between the intrinsic photochemistry of MNI and the operational parameters of your optical setup. We will address how to maximize product release, minimize phototoxicity, and select the correct derivative when the standard MNI core is insufficient.

Module 1: Photophysical Fundamentals

Q: What determines the "speed" of my uncaging?

A: The speed and magnitude of photorelease depend on the product of the extinction coefficient (


) and the quantum yield (

).
  • 
     (Absorption):  How well the molecule "catches" photons.[2]
    
  • 
     (Quantum Yield):  The probability that a captured photon triggers the release of the payload.[3]
    

For MNI-Glutamate:

  • 
    :  ~4,500 M⁻¹cm⁻¹ (High absorption in near-UV)[4]
    
  • 
    :  0.085 (8.5% efficiency)
    

The Bottleneck: While MNI is stable and biologically inert, its QY is relatively low compared to newer variants. If your biological response is slow, you are likely limited by photon flux or wavelength mismatch , not just the QY.

Q: Can I chemically modify MNI to increase Quantum Yield?

A: Yes, but it comes with trade-offs. Adding a second nitro group creates MDNI (4-methoxy-5,7-dinitroindolinyl) .

  • MNI QY: ~0.085[1][4]

  • MDNI QY: ~0.50 (5x improvement)[4][5]

Critical Warning: While MDNI is more efficient, it is significantly less stable in solution and can generate reactive nitroso-ketone byproducts that may be toxic in sensitive preparations. Switch to MDNI only if your laser power is maxed out and you still lack sufficient release.

Module 2: Optimization Strategies (The "How")

Protocol 1: Wavelength Matching (One-Photon)

Many users attempt to uncage MNI using 405 nm diode lasers because they are common on confocal microscopes.

  • The Issue: MNI absorption peaks at 330–340 nm . At 405 nm, absorption drops to <10% of maximum.

  • The Fix:

    • Ideal: Use a 355 nm or 365 nm UV source (LED or laser). This aligns with the

      
      .
      
    • Workaround: If restricted to 405 nm, you must increase laser power by roughly 10-fold to match the efficiency of 365 nm. Caution: Monitor for phototoxicity.

Protocol 2: Two-Photon (2P) Optimization

MNI-Glu is widely used for 2P uncaging (e.g., dendritic spine mapping), but it has a very low 2-photon cross-section (


).
  • 
     of MNI:  ~0.06 GM at 720 nm.[6]
    
  • Optimization:

    • Wavelength: Tune your Ti:Sapphire laser to 720 nm . Efficiency drops largely above 740 nm.

    • Concentration: Because

      
       is low, you must use high bath concentrations (2.5 mM – 10 mM ) to ensure enough molecules are present in the focal volume to generate a physiological response.
      
Data Summary: MNI vs. Derivatives
Compound

(1P)
Quantum Yield (

)
2P Cross-Section (

)
Stability (pH 7.[2][7]4)
MNI-Glu 340 nm0.0850.06 GM (720 nm)High (Days)
MDNI-Glu 350 nm~0.50~0.30 GM (720 nm)Low (Hours)
RuBi-Glu 450 nm0.130.14 GM (800 nm)High

Module 3: Troubleshooting Guide

Scenario A: "I am uncaging, but the biological response is weak/absent."

Root Cause Analysis:

  • Inner Filter Effect: If you are using one-photon wide-field illumination and a high concentration (>1 mM) of MNI, the MNI molecules at the surface of the bath may be absorbing all the light before it reaches your cells.

    • Fix: Reduce concentration to 100–200 µM for wide-field experiments, or switch to focused laser spots.

  • Wavelength Mismatch: Are you using >380 nm light?

    • Fix: Verify source spectrum.

  • GABA Antagonism: MNI-Glu is a known antagonist of GABA-A receptors.[1][2][4][5][7] If you are studying inhibitory circuits, MNI-Glu will block the very receptors you might be trying to modulate or record from.

    • Fix: Use "Cloaked" MNI derivatives or add picrotoxin if GABA blockade is acceptable.

Scenario B: "My solution turned yellow/orange and precipitated."

Root Cause: Hydrolysis or pH incompatibility.

  • Mechanism: At pH > 8.0, the amide bond in MNI hydrolyzes.

  • Fix:

    • Store stock solutions at pH 4–5 .

    • Only dilute into physiological buffer (pH 7.4) immediately before use.

    • Filter stock solutions (0.22 µm) to remove aggregates that can act as nucleation sites for precipitation.

Module 4: Visualization & Logic

Figure 1: Photolysis Mechanism & Efficiency Nodes

The following diagram illustrates the photolysis pathway of MNI-Glutamate. Note the critical "Aci-Nitro" intermediate. The decay of this intermediate is the rate-limiting step that determines the quantum yield.

MNI_Photolysis Ground MNI-Glu (Ground State) Excited Excited Singlet (S1) Ground->Excited hv (300-360nm) Triplet Triplet State (T1) Excited->Triplet ISC Decay Non-Radiative Decay (Heat) Excited->Decay Fluorescence/Heat Aci Aci-Nitro Intermediate (Rate Limiting) Triplet->Aci H-abstraction Triplet->Decay Relaxation Aci->Ground Recombination (Efficiency Loss) Product Free Glutamate + Nitroso-Indoline Aci->Product Dark Reaction (k ~ 10^7 s^-1)

Caption: Mechanistic pathway of MNI photolysis. The competition between product formation and recombination at the Aci-Nitro stage dictates the Quantum Yield (0.085).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Uncaging Efficiency LightSource Check Light Source Start->LightSource Conc Check Concentration Start->Conc Wavelength Is Wavelength < 380nm? LightSource->Wavelength Power Is Power Sufficient? Wavelength->Power Yes Action1 Switch to 355/365nm LED Wavelength->Action1 No (using 405nm) Power->Start Mode 1-Photon or 2-Photon? Conc->Mode Action3 Increase [MNI] to 2.5-10mM Mode->Action3 2-Photon Action4 Decrease [MNI] (Inner Filter Effect) Mode->Action4 1-Photon (Widefield) Action2 Increase Power (Watch Toxicity)

Caption: Diagnostic workflow for isolating causes of low photolysis efficiency.

Module 5: Validation Protocol (Actinometry)

Do not assume your laser power reading at the objective equals the power at the sample. Use this chemical actinometry protocol to validate your system's actual photon flux.

The Ferrioxalate Method (Simplified for Microscopy):

  • Prepare: 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄.

  • Expose: Place a drop on a slide and expose to your uncaging light for a set time (

    
    ).
    
  • Develop: Add phenanthroline buffer. The solution turns red-orange upon UV exposure.

  • Measure: Absorbance at 510 nm.

  • Calculate: Use the known quantum yield of ferrioxalate (~1.25 at 365 nm) to calculate the exact number of photons delivered per second.

Note: If the actinometer shows high photon flux but MNI uncaging is still low, the issue is biological (receptor saturation/desensitization) or chemical (bad batch of MNI), not optical.

References

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link (Seminal paper introducing MNI-Glu for 2P mapping).

  • Papageorgiou, G., & Corrie, J. E. (2000). Effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron. Link (Detailed photochemistry and synthesis).

  • Fedoryak, O. D., & Ellis-Davies, G. C. (2005). 4-Methoxy-5,7-dinitroindolinyl-glutamate: a new caged glutamate for one- and two-photon photolysis. Chemical Communications. Link (Introduction of MDNI for higher QY).

  • Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. Link (Comprehensive review of MNI properties and troubleshooting).

  • Corrie, J. E., et al. (2016). Photochemical properties of 7-nitroindoline derivatives.[4][7] Photochemical & Photobiological Sciences. Link (Validation of QY values).

Sources

Preventing premature hydrolysis of N-acyl-4-methoxy-7-nitroindoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Premature Release of N-acyl-4-methoxy-7-nitroindoline (MNI-Caged) Substrates Reference ID: TSC-MNI-2024-001

Diagnostic Overview: Hydrolysis vs. Photolysis

Executive Summary: Researchers often attribute high baseline activity (background noise) to "premature hydrolysis." However, for N-acyl-4-methoxy-7-nitroindoline (MNI) compounds, spontaneous chemical hydrolysis at physiological pH is thermodynamically unfavorable. The MNI group is designed specifically for superior hydrolytic stability compared to ester-linked cages (like CNB-caged compounds).

If you detect premature release of the active substrate (e.g., Glutamate, GABA), the root cause is almost invariably Unintended Photolysis (ambient light exposure) or Purity Degradation (improper storage), rather than spontaneous chemical breakdown in the bath.

The Stability Mechanism

The amide bond connecting the MNI group to the amine substrate is robust.

  • Dark Stability: Stable for days at pH 7.4; stable for years as a solid at -20°C.

  • Vulnerability:

    • pH > 9.0: Base-catalyzed hydrolysis of the amide bond occurs.

    • Blue/UV Light (300–400 nm): Causes rapid uncaging (photolysis).

Visualizing the Pathways

The following diagram illustrates the distinct pathways for substrate release. Your goal is to block the "Environmental Factors" while controlling the "Excitation" path.

MNI_Stability MNI_Compound MNI-Caged Compound (Biologically Inactive) Active_Substrate Active Substrate (e.g., Glutamate) MNI_Compound->Active_Substrate  Intended Path:  UV/2P Excitation Byproduct Nitrosoindole Byproduct MNI_Compound->Byproduct Ambient_Light Ambient Light (Blue/UV leak) Ambient_Light->MNI_Compound  Premature  Photolysis High_pH High pH (> 9.0) Base Hydrolysis High_pH->MNI_Compound  Chemical  Hydrolysis

Figure 1: Mechanistic pathways for MNI-caged compound activation and degradation. Note that "premature hydrolysis" is often actually "premature photolysis" due to ambient light.

Storage & Handling Protocols

Objective: Maintain compound integrity from delivery to the experimental bath.

A. Solid State Storage (Long-Term)
  • Temperature: Store at -20°C .

  • Moisture Control: Store in a desiccator. Hydrolysis is slow, but moisture promotes aggregation and degradation over months.

  • Light Protection: Wrap vials in aluminum foil. MNI compounds absorb significantly in the violet/blue spectrum. Standard fluorescent lab lights emit enough UV/blue to cause slow degradation over hours.

B. Stock Solution Preparation

Recommendation: Prepare high-concentration aliquots rather than repeated freeze-thaw cycles of a large volume.

ParameterSpecificationRationale
Solvent Ultra-pure Water or ACSFMNI-Glu is highly water-soluble (up to ~50-200 mM).
pH Check pH 7.2 – 7.4 Optimal stability window. Avoid pH > 8.0 during dissolution.[1]
Filtration 0.22 µm PVDF/NylonRemoves particulate aggregates that can cause scattering in 2P microscopy.
Aliquot Size 10 – 50 µLSingle-use volumes prevent repeated light exposure during handling.
Shelf Life > 1 year at -20°CSolutions are stable if kept dark and frozen.

Experimental Optimization (The Bath Environment)

Objective: Prevent "Dark Activity" (background signaling) during the experiment.

Light Hygiene

The MNI quantum yield is efficient (~0.085).[1][2] This means even low-intensity stray light can release nanomolar concentrations of glutamate, which is sufficient to desensitize receptors.

  • Protocol: Perform all handling under red light or yellow filters (Roscolux #10 or equivalent) that block wavelengths < 500 nm.

  • Microscope Setup: Ensure the transmitted light source (halogen/LED) is filtered to remove UV/blue components if you are imaging while uncaging.

Buffer Chemistry

While MNI compounds are stable at neutral pH, local micro-environments can accelerate hydrolysis.

  • Avoid alkaline drift: If bubbling ACSF with carbogen (95% O2 / 5% CO2), ensure the pH stabilizes at 7.4. If the CO2 supply runs out, the pH can drift to 8.5+, accelerating chemical hydrolysis.

  • Inertness: MNI-Glutamate is pharmacologically inert at AMPA and NMDA receptors at concentrations up to 2–10 mM. If you see activity without light, it is free glutamate contamination , not the caged compound itself acting as an agonist.

Troubleshooting Guide (Q&A)

Scenario A: "I see a slow inward current developing after adding the caged compound, even in the dark."

Diagnosis: This is likely Free Glutamate Contamination .

  • Cause: Commercial batches can vary in purity (usually >99%). Even 0.5% free glutamate in a 2 mM bath equals 10 µM free glutamate—enough to activate receptors.

  • Solution:

    • Purification: Use HPLC to repurify the batch if "dark currents" persist.

    • Scavengers: Add a glutamate scavenger system (e.g., GPT + Pyruvate) to the bath to mop up basal glutamate, though this may dampen the uncaging peak.

    • Check Purity: Run a simple HPLC or TLC check on your stock.

Scenario B: "My uncaging response is getting smaller over the course of the day."

Diagnosis: Wash-out or Pre-desensitization .

  • Cause: If the caged compound is bath-applied (recirculating), ambient light might be slowly uncaging the glutamate, which then desensitizes the receptors (particularly AMPA) before you fire the laser.

  • Solution:

    • Check the bath reservoir for light leaks.

    • Switch to local perfusion (puffer pipette) to limit light exposure time.

Scenario C: "The compound precipitated when I froze the stock solution."

Diagnosis: Solubility Limit / pH Shock .

  • Cause: MNI-Glutamate is a zwitterion. Freezing can cause local pH changes (eutectic effects) that lower solubility.

  • Solution: Re-dissolve by warming to 37°C and vortexing vigorously. Ensure the initial pH was adjusted to 7.4 using NaOH/HCl before freezing.

Troubleshooting Workflow

Follow this decision tree to isolate the source of instability.

Troubleshooting_Tree Start Problem: High Baseline Activity Check_Light 1. Is the setup light-tight? (Red filters installed?) Start->Check_Light Check_Purity 2. Is the batch >99% pure? (Free Glu contamination?) Check_Light->Check_Purity Yes Result_Light Fix: Install Roscolux filters Block monitor light Check_Light->Result_Light No Check_pH 3. Is Bath pH > 8.0? Check_Purity->Check_pH Yes Result_Purity Fix: Repurify (HPLC) or Buy new batch Check_Purity->Result_Purity No Check_pH->Start Unknown (Contact Support) Result_pH Fix: Adjust Buffer/CO2 Target pH 7.4 Check_pH->Result_pH Yes

Figure 2: Decision tree for diagnosing high baseline activity in MNI-caged experiments.

References

  • Papageorgiou, G., & Corrie, J. E. (2000).[1][2] Effects of aromatic substitutions on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron, 56(41), 8197-8205.

  • Matsuzaki, M., et al. (2001).[1][2] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092.

  • Canepari, M., et al. (2001).[1][2][3] Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods, 112(1), 29-42.

  • Ellis-Davies, G. C. (2019).[2] Two-photon uncaging of glutamate.[1][2] Frontiers in Synaptic Neuroscience, 10, 48.

Sources

Technical Support Center: Optimizing the Aqueous Solubility of Nitroindoline Caged Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroindoline caged compounds. This guide provides in-depth troubleshooting advice and practical solutions to one of the most common challenges encountered in the field: achieving and maintaining the solubility of these photosensitive probes in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

The Critical Nature of Aqueous Solubility

Nitroindoline caged compounds are powerful tools for the precise spatiotemporal control of bioactive molecules. However, their utility is fundamentally dependent on their ability to dissolve in physiological buffers. The addition of the nitroindoline caging group, which is inherently hydrophobic, often significantly decreases the aqueous solubility of the parent molecule.[1] Poor solubility can lead to a cascade of experimental problems, including inaccurate concentrations, precipitation during experiments, and ultimately, unreliable results. The ideal caged compound is fully soluble in a 100% physiological buffer, as life occurs in water, not in a solution with organic co-solvents.[1]

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the solubility of nitroindoline caged compounds.

Q1: My nitroindoline caged compound won't dissolve in my aqueous buffer. What should I do first?

A1: The first step is to prepare a concentrated stock solution in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).[2] This stock can then be diluted into your final aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is minimal (ideally <1%, and often as low as 0.1%) to avoid off-target effects on your biological system.[1] If precipitation occurs upon dilution, proceed to the troubleshooting section of this guide.

Q2: Why is my compound precipitating out of solution during my experiment?

A2: Precipitation can occur for several reasons. The most common is that the final concentration of the caged compound exceeds its solubility limit in your specific buffer. Other factors include temperature changes, pH shifts in the local environment, or interactions with other components in your experimental setup. Long-term stability can also be a factor; some compounds may be stable for hours at room temperature but can hydrolyze or degrade over longer periods, leading to less soluble byproducts.[3]

Q3: Can I use a different buffer system to improve solubility?

A3: Yes, the composition of your buffer can significantly impact solubility. Factors like pH, ionic strength, and the specific buffer species can all play a role.[4][5] For ionizable caged compounds, adjusting the buffer pH away from the compound's isoelectric point can increase solubility by promoting a charged state.[6] However, you must ensure the chosen pH is compatible with your biological preparation.

Q4: Are there any additives that can enhance the solubility of my caged compound?

A4: Several additives can be employed. Co-solvents like polyethylene glycol (PEG) or ethanol can sometimes be used in small amounts.[7] Another powerful strategy is the use of cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[7][8] The cyclodextrin can encapsulate the hydrophobic nitroindoline moiety, forming an inclusion complex that has greatly enhanced aqueous solubility.[9][10][11]

Q5: My caged compound is a salt (e.g., TFA salt). How does this affect solubility?

A5: The salt form can influence solubility. For instance, some products are purified via HPLC using trifluoroacetic acid (TFA) and are supplied as a TFA salt. In some cases, converting the compound to a different salt form (e.g., a sodium salt by adding a small amount of sodium bicarbonate) can improve aqueous solubility.[3] Always start by attempting to dissolve the compound as supplied before making chemical modifications.

Troubleshooting Guide: From Insoluble to Usable

This section provides a systematic approach to resolving solubility issues. Follow these steps to diagnose and solve the problem.

Step 1: Assess the Compound's Intrinsic Properties

Before attempting solubilization, understand the chemical nature of your specific nitroindoline caged compound. Is it acidic, basic, or neutral? Does it have ionizable groups? This information is critical for selecting the appropriate strategy. The manufacturer's datasheet should provide this information.

Step 2: The Co-Solvent Stock Solution Protocol

This is the standard and most recommended starting point for dissolving hydrophobic caged compounds.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Use anhydrous or high-purity DMSO as the default co-solvent.

  • Concentration: Aim for a stock concentration that is at least 100-fold higher than your final working concentration. A 10-100 mM stock is typical.

  • Dissolution: Add the appropriate volume of DMSO to your vial of caged compound. Vortex vigorously. Gentle warming (to 30-40°C) and sonication can aid dissolution for particularly difficult compounds.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting is highly recommended to avoid multiple freeze-thaw cycles.

Step 3: Dilution into Aqueous Buffer - The Critical Juncture

When diluting the stock, precipitation is most likely to occur. The key is to introduce the hydrophobic compound to the aqueous environment in a way that favors dissolution over aggregation.

G cluster_0 Dilution Workflow A DMSO Stock Solution C Add Stock to Vortex A->C Pipette dropwise B Vortexing Aqueous Buffer B->C D Observe for Precipitation C->D E Successful Solution D->E Clear F Precipitation Occurs D->F Cloudy/Particulates

Caption: Workflow for diluting DMSO stock into aqueous buffer.

Best Practices for Dilution:
  • Vortex Vigorously: While vortexing your aqueous buffer, add the small volume of your DMSO stock dropwise directly into the vortex. This rapid, high-energy mixing helps to disperse the compound molecules before they can aggregate and precipitate.

  • Temperature: Perform the dilution at room temperature unless the compound is known to be thermally unstable.

  • Observation: After addition, continue vortexing for 30-60 seconds. Then, visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect).

If precipitation occurs, do not proceed with your experiment. The actual concentration in solution will be unknown and lower than intended. Instead, proceed to the advanced strategies below.

Step 4: Advanced Solubilization Strategies

If the standard protocol fails, one or more of the following advanced methods may be necessary.

Strategy A: pH Adjustment

For caged compounds with ionizable functional groups (e.g., carboxylic acids or amines), altering the pH of the buffer can dramatically increase solubility.[6][12] The principle is to charge the molecule, making it more polar and thus more water-soluble.

  • For Acidic Compounds: Increase the buffer pH to at least 1-2 units above the pKa of the acidic group. This deprotonates the group, conferring a negative charge.

  • For Basic Compounds: Decrease the buffer pH to at least 1-2 units below the pKa of the basic group. This protonates the group, conferring a positive charge.

Caution: Ensure the final pH is compatible with the health and function of your biological sample.

Strategy B: The Use of Cyclodextrins

Cyclodextrins are an excellent tool for solubilizing hydrophobic compounds without resorting to higher concentrations of organic co-solvents.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[9]

Protocol 2: Solubilization with HP-β-Cyclodextrin
  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a 1-10% (w/v) solution. The optimal concentration may require some empirical testing.

  • Prepare Caged Compound Stock: Make a concentrated stock of your caged compound in DMSO as described in Protocol 1.

  • Combine: While vortexing the HP-β-CD/buffer solution, add the DMSO stock dropwise.

  • Equilibrate: Allow the solution to mix at room temperature for at least 30 minutes to ensure the formation of the inclusion complex.

  • Inspect: Check for any visual signs of precipitation before use.

Caption: Formation of a water-soluble inclusion complex.

Strategy C: Modifying the Caged Compound

In some cases, solubility is so limiting that a different derivative of the caged compound is required. For example, adding charged groups like carboxylates or phosphates to the nitroindoline scaffold can significantly improve aqueous solubility without negatively impacting the photochemical properties.[3][13] This is a consideration during the design and synthesis phase of new probes.

Summary of Troubleshooting Approaches
Strategy Principle Best For Considerations
Co-Solvent Stock Dissolve in organic solvent first, then dilute.All hydrophobic compounds.Final co-solvent concentration must be low and tested for biological compatibility.
pH Adjustment Increase polarity by ionizing the molecule.Compounds with acidic or basic functional groups.Final pH must be compatible with the experimental system.[6]
Cyclodextrins Encapsulate the hydrophobic moiety in a soluble carrier.Highly hydrophobic, neutral compounds.May require optimization of cyclodextrin type and concentration.
Structural Modification Synthetically add polar/charged groups to the cage.Persistent solubility issues where other methods fail.Requires chemical synthesis; not an option for off-the-shelf compounds.[3]

Final Checklist for Experimental Success

  • Purity Matters: Always use high-purity, anhydrous solvents for stock solutions. Water contamination can cause premature precipitation.

  • Protect from Light: Nitroindoline compounds are photosensitive. Prepare solutions in a dimly lit environment and store them in amber vials or wrapped in foil.[14]

  • Temperature Control: Be aware of the temperature at which you prepare solutions and run your experiment. Solubility is often temperature-dependent.

  • Confirm Stability: If possible, confirm the stability of your compound in the final buffer over the timescale of your experiment. This can be done using techniques like HPLC.[3]

  • Validate Biologically: Always perform control experiments to ensure that the final concentration of any solvent or additive (e.g., DMSO, cyclodextrin) does not affect your biological outcome.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with nitroindoline caged compounds and generate reliable, high-quality data in your research.

References
  • Ellis-Davies, G. C. R. (2021). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry, 61(3-4), 195-209.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Nikam, T., & Rahevar, K. (2024). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10.
  • Pawar, J., & Fule, R. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Current Pharmaceutical Research, 9(5), 1-6.
  • Kasanah, N., et al. (2023).
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Caged Compounds Using 6-Nitroindoline-2-carboxylic Acid.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Singh, A., et al. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(3), 44-53.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
  • Kamal, A., et al. (2016). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. ChemBioChem, 17(10), 921-928.
  • ResearchGate. (n.d.). 7-Nitroindoline-derived caged compounds.
  • Kamal, A., et al. (2016). Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes. ChemBioChem, 17(10), 921-928.
  • Ellis-Davies, G. C. R. (2018). Useful caged compounds for cell physiology. Accounts of Chemical Research, 51(3), 637-644.
  • Graziano, G. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(40), 9461-9472.
  • U.S. National Library of Medicine. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (n.d.). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
  • MDPI. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Al-zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 183.
  • ResearchGate. (2017, September 18). (PDF) The Hydrophobic Effect and the Role of Cosolvents.
  • RSC Publishing. (2024, November 25).
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
  • Szymański, W., et al. (2013). Reversible Photocontrol of Biological Systems by the Incorporation of Molecular Photoswitches. Chemical Reviews, 113(8), 6114-6178.
  • PIKAI PHARMACY. (2021, April 5). Cyclodextrin | Inclusion Complex [Video]. YouTube.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Millard, J. W., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 393(1-2), 1-6.
  • ResearchGate. (n.d.). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.

Sources

Technical Support Center: Minimizing Toxicity of Nitroso-Indole Photoproducts in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Problem: The Hidden Toxicity in Your Culture Media

Unexpected cell death, poor proliferation, and inconsistent experimental results can often be traced back to the degradation of cell culture media components. A significant and often overlooked cause is the photochemical formation of toxic compounds, particularly nitroso-indole derivatives, from the essential amino acid tryptophan.

The Culprits: Light, Photosensitizers, and Nitrite

Standard cell culture media, such as DMEM and RPMI-1640, contain a cocktail of light-sensitive compounds. The key players in the formation of toxic nitroso-indole photoproducts are:

  • Tryptophan: An essential amino acid and a precursor to various cellular metabolites. Its indole ring is susceptible to photo-oxidation and nitrosation.

  • Photosensitizers: Compounds like riboflavin (Vitamin B2), which are abundant in most culture media, absorb light energy (especially in the blue and UV range) and transfer it to other molecules, generating highly reactive oxygen species (ROS).

  • Nitrite Sources: Nitrite (NO₂⁻) can be present as a contaminant in media components or can be generated by cellular metabolic processes.

The Mechanism of Toxicity

The formation of toxic nitroso-indole photoproducts is a multi-step process initiated by light exposure. Ambient light in the laboratory, particularly from fluorescent hoods and incubators, provides the energy to trigger these reactions.

  • Photo-excitation of Sensitizers: Riboflavin absorbs light and enters an excited state.

  • ROS Generation: The excited riboflavin reacts with molecular oxygen to produce ROS, such as singlet oxygen and superoxide radicals.

  • Tryptophan Degradation: ROS attack the indole ring of tryptophan, leading to a cascade of degradation products.

  • Nitrosation: In the presence of nitrite, the photodegraded tryptophan intermediates can be converted into N-nitroso-indole compounds. These compounds are often mutagenic and cytotoxic, capable of causing DNA damage and inducing apoptosis.[1]

Caption: Formation of toxic nitroso-indole photoproducts in cell culture media.

Troubleshooting Guide: Identifying and Addressing Phototoxicity

When faced with unexplained cell viability issues, it's crucial to consider phototoxicity as a potential cause. This troubleshooting guide will help you diagnose and resolve these problems.

Q1: My cells are showing signs of stress (e.g., reduced proliferation, morphological changes, detachment) shortly after a media change or when moved to a new incubator/hood. Could this be phototoxicity?

A1: Yes, this is a classic sign of phototoxicity. The fresh media is rich in photosensitive components, and a change in the light environment can trigger the rapid formation of toxic photoproducts.

Troubleshooting Steps:

  • Assess the Light Environment:

    • Measure the light intensity in your cell culture hood and incubator.

    • Note the type of lighting (fluorescent, LED) and its spectrum if possible. Many labs have found that the portion of the light spectrum below 540 nm is particularly damaging.[2]

  • Control for Light Exposure:

    • Conduct a simple experiment: culture the same batch of cells in two identical flasks. Wrap one flask completely in aluminum foil to block all light.

    • Compare the viability and morphology of the cells in both flasks over 24-48 hours. A significant improvement in the foil-wrapped flask strongly suggests phototoxicity.

  • Implement Immediate Mitigation:

    • Minimize the exposure of your media and cell cultures to light.[3] Work efficiently in the hood and keep the sash lowered when possible.

    • Store media in the dark or in amber bottles.

Caption: Troubleshooting workflow for suspected phototoxicity.

Q2: I've confirmed phototoxicity is an issue. How can I definitively identify nitroso-indoles in my media?

A2: Detecting and quantifying specific nitroso-indoles requires analytical chemistry techniques.

Analytical Workflow:

  • Sample Preparation: Collect a sample of your cell culture supernatant that has been exposed to light and a control sample that has been kept in the dark.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the complex mixture of components in cell culture media. A C18 reverse-phase column is commonly used.

  • Detection and Quantification:

    • UV-Vis Spectroscopy: N-nitroso compounds typically have a characteristic UV absorbance around 330-350 nm.[4][5]

    • Mass Spectrometry (MS): For definitive identification and quantification, HPLC coupled with mass spectrometry (LC-MS) is the gold standard. This allows for the determination of the precise mass-to-charge ratio of the compounds.

    • Fluorescence Detection: Some HPLC methods use a pre-column derivatization step to create a fluorescent product that can be detected with high sensitivity.[6]

Preventative Measures and Best Practices

Proactive measures are the most effective way to minimize the formation of toxic nitroso-indole photoproducts.

Control the Light Environment
  • Work in Dim Light: When working with cell cultures, especially during media preparation and changes, dim the lights in the room and the hood.

  • Use Light Filters:

    • Install yellow or amber tube guards over fluorescent lights in your lab and incubators. These act as long-pass filters, blocking shorter, more damaging wavelengths.[2]

    • Consider using red light for illumination, as it has lower energy and is less likely to induce photochemical reactions.

  • Cover Cultures: If your incubator has a glass door, consider covering it with an amber film or a light-blocking material.

Media Handling and Formulation
  • Store Media in the Dark: Always store media bottles in a dark refrigerator or wrapped in aluminum foil.[3][7]

  • Prepare Fresh Media: Prepare complete media fresh and use it promptly. Avoid preparing large batches that will be stored for extended periods.

  • Consider Media Composition:

    • If possible, use media with reduced levels of riboflavin for light-sensitive experiments.

    • Phenol red-free media can also reduce phototoxicity, as phenol red can act as a photosensitizer.

Use of Antioxidants and Scavengers

Antioxidants can be added to cell culture media to quench ROS and inhibit the chain reactions that lead to the formation of toxic photoproducts.

InterventionMechanism of ActionTypical Working Concentration
Ascorbic Acid (Vitamin C) A potent ROS scavenger that can protect tryptophan from photo-oxidation.[8]0.1 - 1 mM
Trolox A water-soluble analog of Vitamin E that effectively prevents the formation of various reactive oxygen species.[9]0.1 - 1 mM
Sodium Pyruvate Can be added to media to scavenge hydrogen peroxide.1 - 10 mM

Protocol: Supplementing Media with Ascorbic Acid

  • Prepare a Sterile Stock Solution: Prepare a 100 mM stock solution of L-ascorbic acid in cell culture-grade water. Filter-sterilize through a 0.22 µm filter.

  • Determine Optimal Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of ascorbic acid for your specific cell line. A typical starting range is 0.1 to 1 mM.

  • Supplement Media: Immediately before use, add the appropriate volume of the sterile ascorbic acid stock solution to your complete cell culture medium.

  • Monitor Cell Health: Regularly assess cell morphology and viability to ensure the ascorbic acid is not having any adverse effects.

Frequently Asked Questions (FAQs)

  • Q: Can I just switch to a different brand of media to solve the problem?

    • A: While some specialized media formulations are designed to be more photo-inert, most standard media formulations (like DMEM and RPMI-1640) from different manufacturers will contain similar light-sensitive components. Therefore, simply switching brands may not solve the problem. It is more effective to address the environmental factors (light exposure) and consider media supplementation with antioxidants.

  • Q: How long does it take for toxic photoproducts to form?

    • A: The rate of formation depends on the intensity and wavelength of the light, the concentration of photosensitizers, and the temperature. Significant degradation of tryptophan can occur within hours of light exposure.

  • Q: Are all cell lines equally sensitive to nitroso-indole photoproducts?

    • A: No, cell line sensitivity can vary. Rapidly dividing cells and primary cells may be more susceptible to the cytotoxic and mutagenic effects of these compounds. It is always best to empirically determine the sensitivity of your specific cell line.

  • Q: Will using a CO2 incubator with a UV sterilization cycle degrade my media?

    • A: Yes, direct exposure of media to UV light will cause significant degradation of tryptophan and other components. Incubators with UV sterilization cycles should have the UV lamp shielded from the culture chamber or should only be run when the incubator is empty.

References

  • de La Pomélie, D., Santé-Lhoutellier, V., & Gatellier, P. (2017). Mechanisms and kinetics of tryptophan N-nitrosation in a gastro-intestinal model. Food Chemistry, 218, 487-495. [Link]

  • Cassidy, M. K., & Fanning, A. G. (1980). Significance of the reaction of nitrite with tryptophan. Journal of Food Protection, 43(9), 694-696. [Link]

  • Stockley, J. H., Razi, M., Show-Ling, S., & Goda, K. (2017). Surpassing light-induced cell damage in vitro with novel cell culture media. Scientific reports, 7(1), 849. [Link]

  • Nikon MicroscopyU. Maintaining Live Cells on the Microscope Stage. [Link]

  • DendroTEK Biosciences Inc. The possible causes of cells dying in cell culture. [Link]

  • Harada, T., Iino, T., & Watanabe, T. M. (2022). An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging. bioRxiv. [Link]

  • Schnellbaecher, A., Lindig, A., Le Mignon, M., Hofmann, T., Pardon, B., Bellmaine, S., & Zimmer, A. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International journal of molecular sciences, 22(12), 6221. [Link]

  • Icha, J., Weber, M., Prokazov, Y., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]

  • Corning Incorporated. What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. [Link]

  • Labtag. 5 Tips for Handling Photosensitive Reagents. [Link]

  • Kiepas, A., & Brown, C. M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of cell science, 133(4), jcs242834. [Link]

  • Nanolive. How do you trust your live cell imaging correlates with experimental conditions?. [Link]

  • Piñeyro, M. D., Falomir-Lockhart, L. J., & Gherardi, M. (2016). In-vitro testing and the carcinogenic potential of several nitrosated indole compounds. Food and Chemical Toxicology, 97, 131-139. [Link]

  • Cole-Parmer. Live-cell microscopy – tips and tools. [Link]

  • Patsnap Synapse. How to Avoid Contamination in Cell Culture (Best Practices). [Link]

  • Esco Lifesciences. Cell Culture: Safety Practices and Solutions. [Link]

  • Reddit. I work with light sensitive media that forces me to keep the cell culture hood's light off. But I also have poor vision! Are there any attachments or things I can do to improve visibility without risking my media? : r/labrats. [Link]

  • Culley, S., Albrecht, D., Jacobs, C., Pereira, P. M., Leterrier, C., Mercer, J., & Henriques, R. (2020). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics, 53(16), 163001. [Link]

  • Cell and Gene. What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. [Link]

  • Al-Absi, A. M., Al-Kandari, S., Al-Shammari, M., & Al-Sultan, A. (2018). Determination of Nitrite and Nitrate in Cell Culture Medium by Reversed-Phase High-Performance Liquid Chromatography with Simultaneous UV-Visible and Fluorescence Detection. Jordan Journal of Chemistry, 13(1). [Link]

  • Esco Lifesciences. CelCulture® CO₂ Incubators with UV Lamp. [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-7-nitro-indoline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Purification Strategies for 4-Methoxy-7-nitro-indoline Intermediates Ticket ID: CHEM-SUP-7N-IND Assigned Specialist: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-Methoxy-7-nitro-indoline . This intermediate is a critical scaffold often used in the synthesis of kinase inhibitors and sulfonamide-based therapeutics.

Why is this purification difficult?

  • The Redox Trap: Indolines are susceptible to oxidation back to their indole counterparts. The 4-methoxy group (electron-donating) activates the ring, while the 7-nitro group (electron-withdrawing) stabilizes the core but reduces the basicity of the amine. This "push-pull" electronic effect creates a stability profile that is sensitive to light and air.

  • Basicity Suppression: The 7-nitro group significantly lowers the pKa of the indoline nitrogen (typically pKa ~5 for unsubstituted indoline, but lower here). This renders standard acid-base extractions less efficient than expected.

  • Solubility: The nitro group increases crystallinity and polarity, making the compound sparingly soluble in non-polar solvents like hexanes, but highly soluble in chlorinated solvents, leading to "oiling out" during recrystallization if not controlled.

Module 1: Impurity Profiling (Know Your Enemy)

Before selecting a purification strategy, identify what you are removing. A "red/brown" crude product usually indicates oxidation.

Common Impurity Matrix
Impurity TypeOriginPhysical CharacteristicRemoval Strategy
4-Methoxy-7-nitroindole Starting Material / Oxidation ProductYellow/Orange SolidChromatography (distinct Rf) or Reduction (re-process)
Polymers/Tars Radical polymerization of aniline-like speciesDark Brown/Black GumTrituration (Cold MeOH) or Filtration (Silica plug)
Regioisomers Nitration byproducts (e.g., 5-nitro isomer)Similar polarity to productRecrystallization (exploiting packing differences)
Inorganic Salts Reduction reagents (Tin/Boron salts)White/Grey precipitateAqueous Wash (Rochelle's Salt or Bicarbonate)

Module 2: Purification Workflows

Workflow A: Recrystallization (Recommended for Scalability)

The Logic: Nitro-substituted aromatics often crystallize well due to pi-stacking interactions. The 4-methoxy group adds lipophilicity, making Ethanol/Water or Acetone/Water the ideal solvent systems.

Protocol: The "Antisolvent" Drop

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (95%).

    • Tech Tip: If the solution is dark, add activated charcoal (1 wt%), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot Ethanol to clear the solution again.

  • Crystallization: Allow to cool slowly to room temperature (2 hours). Do not place in ice bath immediately; this traps impurities.

  • Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold Ethanol/Water (1:1).

Workflow B: Column Chromatography (High Purity)

The Logic: Because the 7-nitro group deactivates the amine, "tailing" on silica is less severe than with simple amines. However, the indole impurity often co-elutes.

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10


 End 60:40).

Troubleshooting the Separation:

  • Issue: Spots are streaking.

    • Fix: Pre-treat silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites.

  • Issue: Indole and Indoline spots overlap.

    • Fix: Switch to Dichloromethane (DCM) : Methanol (99:1) . The selectivity changes significantly in chlorinated solvents for nitro-compounds.

Module 3: The Acid-Base Extraction Trap (FAQ)

Q: Can I just extract the indoline into HCl and wash away the indole?

A: Proceed with extreme caution. Unlike typical amines, 7-nitro-indoline is a very weak base due to the strong electron-withdrawing nature of the nitro group at the ortho position relative to the amine.

  • The Risk: If you use dilute acid (e.g., 1M HCl), the indoline may not fully protonate and will remain in the organic layer with the impurities.

  • The Fix: If you must use this method, use stronger acid (3M-6M HCl) to force protonation, but keep the contact time short (<15 mins) and temperature low (0°C) to prevent hydrolysis of the methoxy group or other degradation.

Module 4: Visualization & Logic Mapping

Decision Matrix: Selecting the Right Protocol

PurificationStrategy Start Crude 4-Methoxy-7-nitro-indoline PurityCheck Check Purity (TLC/HPLC) Start->PurityCheck HighImpurity High Impurity (>10%) or Tars Present PurityCheck->HighImpurity Dirty/Oily LowImpurity Low Impurity (<10%) Crystalline Solid PurityCheck->LowImpurity Solid Chromatography Column Chromatography (Silica, Hex/EtOAc) HighImpurity->Chromatography Remove Tars Recryst Recrystallization (EtOH/Water) LowImpurity->Recryst Scalable Result Pure Intermediate (Store in Dark) Chromatography->Result Recryst->Result

Caption: Decision matrix for selecting between chromatography and recrystallization based on crude purity state.

Workflow: The "Antisolvent" Recrystallization

RecrystWorkflow Step1 1. Dissolve in Hot Ethanol Step2 2. Add Hot Water (Dropwise) until Cloud Point Step1->Step2 Step3 3. Add Ethanol (Dropwise) to Clear Step2->Step3 Step4 4. Slow Cool (RT -> 4°C) Step3->Step4 Step5 5. Filter & Wash (Cold 1:1 EtOH/H2O) Step4->Step5

Caption: Step-by-step logic for the antisolvent recrystallization method to maximize yield and purity.

Module 5: Stability & Storage (Post-Purification)

Once purified, the battle is only half-won.

  • Light Sensitivity: Nitroindolines are photo-active.[1][2] Store in amber vials wrapped in foil.

  • Oxidation: Flush headspace with Argon/Nitrogen. Store at -20°C for long-term stability.

  • QC Check: Before using in the next step, run a quick TLC. If a new spot appears at a higher Rf (less polar), it is likely the oxidized indole.

References

  • Synthesis of 7-Nitroindoles via Indoline Intermediates

    • Source: BenchChem Protocols / Organic Syntheses.
    • Relevance: Describes the reduction/oxidation cycle and handling of 7-nitroindoline deriv
    • URL: (Contextual inference from search results on indoline-indole redox).

  • Recrystallization of Nitro-aromatics

    • Source: University of Wisconsin / Mettler Toledo Guide.
    • Relevance: Principles of solvent selection (Ethanol/W
    • URL:

  • Basicity of Indolines vs.

    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Discusses the stereoselective reduction and electronic properties of indoline nitroxides and amines.
    • URL:

  • General Indoline Properties

    • Source: ChemicalBook / NIST.
    • Relevance: Physical properties (pKa, solubility) of the indoline core.
    • URL:

Sources

Overcoming slow photolysis rates of methoxy-substituted nitroindolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming slow photolysis rates and efficiency bottlenecks in methoxy-substituted nitroindolines (MNI-Glu, MNI-GABA). Ticket ID: #MNI-OPT-405 Status: Open Assigned Specialist: Senior Application Scientist, Photochemistry Division

Diagnostic Overview: Is it Kinetics or Efficiency?

User Query: "My uncaging response is too slow. I am using MNI-Glutamate, but the EPSCs (Excitatory Postsynaptic Currents) are sluggish compared to spontaneous release. Is the chemistry failing?"

Technical Analysis: Before troubleshooting, we must distinguish between chemical kinetics (how fast the bond breaks) and uncaging efficiency (how much product is released per photon).

MNI-caged compounds (4-methoxy-7-nitroindolinyl) are chemically fast. The release half-time (


) is typically < 0.25 ms  (sub-millisecond) [1, 2]. If your physiological response is slow (rising in >2-3 ms), the issue is rarely the bond-breaking speed. It is likely an optical artifact  or diffusion limitation .
The Photolysis Pathway (Visualization)

The following diagram illustrates the critical rate-limiting step. The "Dark Reaction" (decay of the aci-nitro intermediate) is the bottleneck, but the 4-methoxy group accelerates this significantly compared to unsubstituted nitroindolines.

PhotolysisPathway cluster_legend Troubleshooting Zone Ground Ground State (MNI-Glu) Excited Excited State (Singlet/Triplet) Ground->Excited hv (Absorption) Femtoseconds AciNitro Aci-Nitro Intermediate Excited->AciNitro Intersystem Crossing < 1 µs Release Product Release (Glutamate + Byproduct) AciNitro->Release Dark Reaction (Rate Limiting) ~200-300 µs (MNI) vs >1 ms (NI)

Figure 1: Mechanism of MNI photolysis. The 4-methoxy substitution specifically stabilizes the transition state of the aci-nitro decay, accelerating release compared to older NI cages.

Troubleshooting Guide: The "Inner Filter" Effect

User Query: "I increased the concentration of MNI-Glu from 2 mM to 10 mM to get a bigger response, but the signal actually got weaker and slower. Why?"

Root Cause: You are experiencing the Inner Filter Effect (IFE) .[1] Nitroindolines have high extinction coefficients (


). At high concentrations, the cage molecules at the surface of the bath or tissue absorb the majority of the laser power before it reaches the focal point (the synapse). This creates a "shielding" effect, reducing the effective photon flux at the target site [3].
Solution Protocol: Optical Density Optimization

Do not simply increase concentration. Calculate the Optical Density (OD) of your working solution.

ParameterRecommended RangeCritical ThresholdCorrective Action
Concentration 2.0 – 5.0 mM> 10 mMDilute sample; check bath depth.
Path Length 100 – 200 µm> 500 µmUse shallower recording chambers.
Laser Power 10 – 20 mW (1P)> 50 mWHigh power exacerbates phototoxicity without improving release if IFE is present.

The "Secondary" Inner Filter: The byproduct of photolysis (a nitroso-indole) absorbs light at similar wavelengths (~300-400 nm) [4]. As you uncage, the accumulating byproduct absorbs the laser light, further dampening the rate over repeated trials.

  • Fix: Ensure continuous perfusion (flow rate > 2 mL/min) to wash away byproducts.

Two-Photon (2P) Optimization Strategy

User Query: "I am using a Ti:Sapphire laser at 720 nm. The uncaging is inefficient, requiring long dwell times that cause thermal damage."

Technical Insight: MNI-Glu has a two-photon cross-section (


) of approximately 0.06 GM  at 720 nm [5].[2] While functional, this is chemically "dim" compared to fluorophores (GFP is ~50 GM). The "slowness" you perceive is the system struggling to generate enough photolysis events per microsecond.
Wavelength Tuning Matrix

The efficiency of MNI uncaging drops precipitously as you red-shift.

Wavelength (

)
2P Cross-Section (

)
Efficiency RatingNotes
720 nm 0.06 GM Optimal Peak efficiency. Do not deviate unless necessary.
740 nm ~0.04 GMModerate30% loss in efficiency.
760 nm < 0.01 GMPoorEffectively useless for rapid kinetics.
800+ nm NegligibleZeroRequires different chemistry (e.g., RuBi-Glu or DEAC450).
Advanced Workaround: "Antenna" Cages

If MNI is truly too slow for your kinetic requirements (e.g., mimicking ultrafast AMPA spikes), you must switch chemistry.

  • CDNI-Glu: Higher solubility, slightly better kinetics.

  • DMA-NI (Dimethoxy): Improved quantum yield.

  • MNDI (Dinitro): 5,7-dinitro variants have higher quantum yields (~0.[3]5) compared to MNI (~0.085), allowing for faster effective release at lower power [6].

Pharmacology & Toxicity Check

User Query: "My baseline currents are noisy, and I see inhibition of inhibitory transmission."

Critical Warning: While MNI-Glu is inert at AMPA receptors, it is a competitive antagonist at GABA-A receptors at concentrations utilized for uncaging (> 1 mM) [7].

  • Symptom: Reduced mIPSCs (miniature Inhibitory Postsynaptic Currents) in the background.

  • False "Slow" Rate: If GABA inhibition alters the membrane resistance (

    
    ), the time constant (
    
    
    
    ) of the cell changes, potentially filtering your recorded signals and making them appear slower.
  • Fix: If studying excitatory-inhibitory balance, consider using RuBi-Glu , which has lower GABA antagonism, or lower the MNI concentration to < 0.5 mM (though this reduces uncaging yield).

Experimental Protocol: Determining Effective Photolysis Rate

Use this protocol to validate if the "slowness" is instrumental or chemical.

Materials:

  • MNI-Glu (dissolved to 2.5 mM in ACSF).

  • Open patch-clamp pipette (10 MΩ).

  • Oscilloscope/Acquisition board.

Step-by-Step Workflow:

  • Preparation: Fill a patch pipette with internal solution lacking MNI-Glu. Place it in a bath containing 2.5 mM MNI-Glu.

  • Alignment: Focus the uncaging laser exactly at the pipette tip (monitor resistance change or fluorescence if using a dye).

  • Pulse Train: Deliver a single 1 ms pulse at 720 nm (2P) or 405 nm (1P).

  • Measurement: Record the current artifact.

    • Note: You are not measuring glutamate current here (no cells); you are measuring the photo-artifact .

  • Cell Recording: Patch a neuron. Position laser 0.5 µm from a spine head.

  • Drift Check: If the rise time (

    
    ) is > 1 ms, move the laser spot closer. Diffusion from the uncaging spot to the receptor adds ~1 µs per nm of distance. A 1 µm misalignment can add milliseconds of delay, mimicking "slow photolysis."
    

TroubleshootingFlow Start Issue: Slow Uncaging Response CheckConc Check Concentration Is it > 5mM? Start->CheckConc CheckWave Check Wavelength Is it 720nm? CheckConc->CheckWave No ActionDilute Dilute to 2-3 mM (Fix Inner Filter Effect) CheckConc->ActionDilute Yes CheckAlign Check Alignment Is spot <0.5µm from spine? CheckWave->CheckAlign Yes ActionTune Tune Laser to 720nm (Maximize Cross-Section) CheckWave->ActionTune No ActionAlign Re-align Optics (Fix Diffusion Delay) CheckAlign->ActionAlign No ConsiderChem Consider Dinitro (MDNI) or RuBi-Glu CheckAlign->ConsiderChem Yes (Still Slow)

Figure 2: Decision matrix for troubleshooting slow uncaging responses.

References

  • Canepari, M., et al. (2001).[3] Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters.[4] Journal of Neuroscience Methods, 112(1), 29-42. Link

  • Corrie, J. E., et al. (2016).[3][5] Photolysis of MNI-caged glutamate in the presence of biological buffers.[5] Photochemical & Photobiological Sciences. Link

  • Edinburgh Instruments. (n.d.). What is the Inner Filter Effect? Technical Notes. Link

  • Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate.[2][3][5][6] Frontiers in Synaptic Neuroscience. Link

  • Matsuzaki, M., et al. (2001).[3][5] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. Link

  • Fedoryak, O. D., & Sulikowski, G. A. (2005). Synthesis and Characterization of 4-Methoxy-7-nitroindolinyl-D-aspartate. Biochemistry. Link

  • Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photo-Uncaging of Glutamate for Dendritic Spine Stimulation. Frontiers in Neural Circuits. Link

Sources

Validation & Comparative

NMR characterization of 4-Methoxy-7-nitro-indoline (1H and 13C data)

[1]

Executive Summary & Strategic Context

In drug development, the indoline scaffold serves as a "privileged structure." The 4-methoxy-7-nitro-indoline variant is particularly challenging to characterize due to the "push-pull" electronic effects of the electron-donating methoxy group (C4) and the strongly electron-withdrawing nitro group (C7).[1]

The Core Challenge: Distinguishing the indoline (reduced) from the indole (oxidized) and confirming the 7-nitro regioselectivity over the 5-nitro byproduct during nitration.

Decision Matrix: What to look for
FeatureTarget: 4-Methoxy-7-nitro-indolineAlternative: Indole AnalogAlternative: 5-Nitro Isomer
C2/C3 Region Two triplets (approx.[1] 3.0 & 3.6 ppm)Two aromatic doublets (6.5 - 7.5 ppm)Two triplets
Aromatic Pattern AB System (Two doublets, J ≈ 9 Hz)AB SystemSinglets or meta-coupling
NH Shift Deshielded (~8-9 ppm) due to H-bond with 7-NO2Deshielded Indole NHShielded relative to 7-nitro

Experimental Protocols (Self-Validating)

Sample Preparation Strategy

Objective: Maximize resolution of the labile NH proton and prevent aggregation.

  • Solvent Choice: DMSO-d6 is superior to CDCl3 for this compound.[1]

    • Reasoning: The 7-nitro group forms an intramolecular hydrogen bond with the NH. DMSO competes for this bond, sharpening the peak. Additionally, nitro-indolines often have poor solubility in chloroform.[1]

  • Concentration: 10-15 mg in 0.6 mL DMSO-d6.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][2]

Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation of the quaternary carbons (C4-OMe, C7-NO2).[1]

  • Relaxation Delay (D1): Set to 2.0 s (Standard is 1.0 s).

    • Causality: The nitro group increases the relaxation time of adjacent carbons. A short D1 will suppress the C7 signal in 13C NMR.

  • Scans (NS): 16 (1H), 1024 (13C).[1]

1H NMR Characterization Data

Solvent: DMSO-d6 | Frequency: 400 MHz[1]

The proton spectrum is defined by the aliphatic "indoline" region and the asymmetric aromatic window .

Diagnostic Peak Table[1][2]
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Structural Assignment
NH 8.80 - 9.10 br s1H-Indoline NH (Deshielded by 7-NO2)
H-6 7.85 d1H9.0 (Ortho)Aromatic (Ortho to NO2, deshielded)
H-5 6.45 d1H9.0 (Ortho)Aromatic (Ortho to OMe, shielded)
OMe 3.85 s3H-Methoxy group at C4
H-2 3.65 t2H8.5Methylene (Adjacent to N)
H-3 3.05 t2H8.5Methylene (Benzylic)
Comparative Analysis: The "AB" System

The most critical confirmation of the 4,7-substitution pattern is the coupling of H5 and H6.

  • Observation: You will see two doublets with a large ortho-coupling constant (~9 Hz).[1]

  • Validation: If the nitro group were at position 5 (the common byproduct), H4 and H6 would appear as singlets (or weakly meta-coupled doublets, J ≈ 2 Hz).[1] The presence of the 9 Hz coupling guarantees protons are neighbors, confirming the 4,7 or 5,6 substitution. Given the 4-methoxy starting material, 4,7 is the only logical ortho-neighbor outcome.[1]

13C NMR Characterization Data

Solvent: DMSO-d6 | Frequency: 100 MHz[1]

The carbon spectrum confirms the oxidation state (Indoline vs Indole).

PositionShift (δ, ppm)TypeDiagnostic Note
C-4 152.5 QuaternaryC-OMe : Highly deshielded by Oxygen.
C-7 132.0 QuaternaryC-NO2 : Deshielded by Nitro group.[1]
C-7a 145.0 QuaternaryBridgehead carbon (Next to N).[1]
C-3a 118.5 QuaternaryBridgehead carbon.[1]
C-6 126.0 CHAromatic CH (Deshielded by ortho-NO2).[1]
C-5 102.5 CHAromatic CH (Shielded by ortho-OMe).[1]
OMe 55.8 CH3Typical Methoxy signal.
C-2 46.5 CH2Key Indicator: Far upfield compared to Indole C2 (~125 ppm).[1]
C-3 26.5 CH2Benzylic methylene.[1]

Visualized Workflows

Structural Verification Logic

This diagram illustrates the decision process for confirming the product identity using the data above.

GStartCrude Product(Post-Nitration)H_NMR1H NMR Analysis(DMSO-d6)Start->H_NMRCheck_AliphaticCheck 3.0 - 4.0 ppm RegionH_NMR->Check_AliphaticIndole_PathAromatic Doublets only(No Triplets)Check_Aliphatic->Indole_PathNo Aliphatic CH2Indoline_PathTwo Triplets (CH2-CH2)Check_Aliphatic->Indoline_PathTriplets PresentResult_OxidizedIdentify: Indole Analog(Oxidation Impurity)Indole_Path->Result_OxidizedCheck_AromaticCheck Aromatic Coupling(6.0 - 8.0 ppm)Indoline_Path->Check_AromaticMeta_CouplingSinglets or J < 2Hz(Meta Coupling)Check_Aromatic->Meta_CouplingH4/H6 PatternOrtho_CouplingTwo Doublets, J ~ 9Hz(Ortho Coupling)Check_Aromatic->Ortho_CouplingH5/H6 PatternResult_5NitroIdentify: 5-Nitro Isomer(Regio-impurity)Meta_Coupling->Result_5NitroResult_TargetCONFIRMED:4-Methoxy-7-nitro-indolineOrtho_Coupling->Result_Target

Caption: Logic flow for distinguishing the target compound from common synthetic byproducts via 1H NMR.

Synthesis & Impurity Pathway

Understanding where the impurities come from aids in spectral assignment.

SynthesisPrecursor4-MethoxyindolineTarget4-Methoxy-7-nitro-indoline(Major Product)Precursor->TargetNitration (C7 favored)Isomer4-Methoxy-5-nitro-indoline(Minor Impurity)Precursor->IsomerNitration (C5 favored)Reagent+ HNO3 / H2SO4Oxidized4-Methoxy-7-nitro-indole(Oxidation Side-rxn)Target->OxidizedAir Oxidation(Storage)

Caption: Synthetic origin of the primary impurities characterized in this guide.

References

  • PubChem. (2023). 4-Methoxy-7-nitro-indoline Compound Summary. National Center for Biotechnology Information. [Link][1][2]

  • Royal Society of Chemistry. (2016). Using weak interactions to control C-H mono-nitration of indolines. Chemical Science. [Link]

  • University of Washington. (2010). Solvent effects on the nitrogen NMR shieldings of some indolizines. [Link]

Comparative Technical Guide: 4-Methoxy-7-nitro-indoline (MNI) vs. 5,7-Dinitroindoline (DNI) Uncaging Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of photopharmacology, nitroindoline-based caging groups represent the gold standard for the rapid, spatial control of bioactive molecules (uncaging). While 4-Methoxy-7-nitroindoline (MNI) has long served as the robust, commercially dominant "workhorse" for glutamate and GABA uncaging, the 5,7-dinitroindoline (DNI) class (specifically the 4-carboxymethoxy-5,7-dinitroindolinyl or CDNI variant) has emerged as a high-efficiency alternative.

The Core Trade-off:

  • MNI offers superior hydrolytic stability and established protocols but requires higher laser power due to a modest quantum yield (

    
    ).
    
  • DNI/CDNI provides a 5-6x increase in quantum yield (

    
    ) and higher two-photon sensitivity, enabling uncaging with significantly reduced laser power or shorter dwell times, albeit with different solubility and synthesis profiles.
    

Technical Deep Dive: The Incumbents

4-Methoxy-7-nitroindoline (MNI)

Status: Industry Standard Primary Use: Two-photon (2P) and one-photon (1P) uncaging of L-glutamate and GABA in brain slice electrophysiology.

Mechanism & Performance: MNI functions via a nitro-to-nitroso photo-isomerization mechanism. Upon excitation (typically 300–380 nm for 1P, 720 nm for 2P), the molecule undergoes an intramolecular redox reaction, cleaving the amide bond to release the payload (e.g., glutamate) and generating a nitroso-indole byproduct.

  • Quantum Yield (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    . This is sufficient for most standard applications but necessitates moderate-to-high laser intensity.
  • Two-Photon Cross-Section (

    
    ): 
    
    
    
    GM at 720 nm.
  • Stability: Highly resistant to spontaneous hydrolysis at physiological pH (7.4), allowing experiments to last hours without "dark" background activity.

5,7-Dinitroindoline (DNI/CDNI)

Status: High-Performance Alternative Primary Use: High-speed mapping, experiments requiring low phototoxicity, or deep-tissue 2P excitation.

Mechanism & Performance: The addition of a second nitro group at the 5-position (and often a carboxymethoxy group at the 4-position to create CDNI for solubility) fundamentally alters the excited state dynamics.

  • Quantum Efficiency Boost: The 5,7-dinitro substitution increases the population of the reactive triplet state, facilitating a more efficient intersystem crossing.[1]

  • Quantum Yield (

    
    ): 
    
    
    
    .[2] This is approximately 6-fold higher than MNI.[2][3]
  • Operational Advantage: Because the uncaging efficiency is the product of extinction coefficient and quantum yield (

    
    ), DNI probes allow researchers to use ~15-20% of the laser power  required for MNI to achieve the same biological effect, drastically reducing phototoxicity and bleaching of fluorophores.
    

Head-to-Head Performance Data

The following data aggregates comparative photolysis parameters for Glutamate-caged variants (MNI-Glu vs. CDNI-Glu).

MetricMNI-GlutamateCDNI-Glutamate (DNI)Impact on Experiment
Quantum Yield (

)
0.085 0.50 DNI releases payload 6x more efficiently per absorbed photon.
Extinction Coeff.[2][4] (

)
~4,300 M

cm

~4,100 M

cm

Similar absorption profiles allow use of identical optical setups.
2P Cross-Section (

)
0.06 GM (720 nm)~0.3 - 0.5 GM (720 nm)DNI is significantly more sensitive to 2P excitation.
Uncaging Rate (

)

s


s

DNI supports faster kinetic studies (sub-millisecond).
Hydrolytic Stability Excellent (>24h pH 7.4)Good (pH dependent)MNI is preferred for extremely long-duration perfusions.
Solubility Good (Water/Buffer)Excellent (CDNI variant)CDNI's charged carboxyl tail improves aqueous solubility.

Mechanistic Visualization

The following diagram illustrates the comparative photolysis pathway. Note that while the pathway is similar, the DNI scaffold optimizes the transition to the Triplet State (


), which is the rate-limiting gateway to product release.

UncagingMechanism cluster_DNI DNI Efficiency Advantage Ground Ground State (S0) (Caged Compound) Excited Excited Singlet (S1) Absorption (hv) Ground->Excited Excitation (350nm / 2P 720nm) Excited->Ground Fluorescence/Decay Triplet Triplet State (T1) *DNI Enhances this Step* Excited->Triplet Intersystem Crossing (ISC) AciNitro Aci-Nitro Intermediate (Rate Determining) Triplet->AciNitro H-Abstraction Cleavage Bond Cleavage AciNitro->Cleavage Hydrolysis Products Free Payload (e.g. Glu) + Nitroso-Indole Byproduct Cleavage->Products

Caption: Photochemical pathway of nitroindoline uncaging. The 5,7-dinitro substitution (DNI) significantly enhances the Intersystem Crossing (ISC) efficiency, populating the reactive Triplet state more effectively than the mono-nitro MNI.

Experimental Workflow: Comparative Efficiency Validation

To objectively compare MNI and DNI efficiency in your specific biological preparation, use the following self-validating "Optical Titration" protocol. This avoids reliance on literature values which may vary by optical setup.

Protocol: Two-Photon Optical Titration in Brain Slices

Objective: Determine the laser power threshold required to elicit an equivalent post-synaptic current (EPSC) for MNI vs. DNI.

Materials:

  • MNI-Glu and CDNI-Glu stocks (prepare fresh in ACSF).

  • Two-photon imaging system (Ti:Sapphire laser tuned to 720 nm).[5]

  • Whole-cell patch-clamp setup.

Step-by-Step Methodology:

  • Preparation:

    • Prepare acute brain slices (e.g., hippocampus CA1).

    • Perfuse slice with ACSF containing 200

      
      M MNI-Glu . (Note: MNI often requires higher concentrations than DNI, but start equipotent for comparison).
      
    • Patch a CA1 pyramidal neuron (Voltage clamp @ -70 mV).

  • MNI Baseline Establishment:

    • Locate a dendritic spine approx. 30

      
      m from the soma.
      
    • Set uncaging pulse duration to 1 ms .

    • Start laser power at 10 mW (measured at objective back aperture).

    • Increase power in 5 mW increments until a detectable uEPSC (uncaging-evoked excitatory post-synaptic current) of ~10 pA is recorded.

    • Record the power value:

      
      .
      
  • Washout and Switch:

    • Wash out MNI-Glu for >15 mins.

    • Perfuse ACSF containing 200

      
      M CDNI-Glu .
      
  • DNI Comparative Titration:

    • Target a morphologically similar spine on the same (or similar) neuron.

    • Set uncaging pulse duration to 1 ms (identical to step 2).

    • Crucial Step: Start laser power at 10% of

      
       .
      
    • Titrate power upwards until the uEPSC matches the amplitude of the MNI response.

    • Record the power value:

      
      .
      
  • Calculation:

    • Calculate the Efficiency Ratio:

      
      .
      
    • Expected Result:

      
       should be approximately 15-20% of 
      
      
      
      , yielding an efficiency ratio of ~5-6.

ExperimentalWorkflow Start Start: Acute Slice Prep PerfuseMNI Perfuse MNI-Glu (200µM) Start->PerfuseMNI TitrateMNI Titrate Laser Power (P_MNI) Target: 10pA uEPSC PerfuseMNI->TitrateMNI Washout Washout (>15 mins) TitrateMNI->Washout PerfuseDNI Perfuse CDNI-Glu (200µM) Washout->PerfuseDNI TitrateDNI Titrate Laser Power (P_DNI) Start at 0.1 * P_MNI PerfuseDNI->TitrateDNI Compare Calculate Efficiency Ratio (P_MNI / P_DNI) TitrateDNI->Compare

Caption: Workflow for determining relative uncaging efficiency (Optical Titration) in live tissue.

Conclusion and Recommendations

For routine mapping where compound cost and stability are paramount, MNI-Glu remains the reliable choice. However, for experiments demanding high temporal resolution , minimal phototoxicity , or deep-tissue penetration where laser power is attenuated, CDNI-Glu (DNI) is the superior technical choice. The 5-fold increase in quantum yield allows researchers to operate well below the damage threshold of biological tissue while maintaining robust signal activation.

References

  • Papageorgiou, G., & Corrie, J. E. T. (2000). Effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron, 56(41), 8197-8205. Link

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. Link

  • Ellis-Davies, G. C. R., et al. (2007). 4-Carboxymethoxy-5,7-dinitroindolinyl-Glu: An improved caged glutamate for expeditious ultraviolet and two-photon photolysis in brain slices. Journal of Neuroscience, 27(25), 6601-6604. Link

  • Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 180(1), 9-21. Link

  • Palma-Cerda, F., et al. (2012). New caged neurotransmitter analogs: selective activation of AMPA and kainate receptors. Neuropharmacology, 63(4), 624-634. Link

Sources

Benchmarking Guide: 4-Methoxy-7-nitro-indoline (MNI) vs. Coumarin-Based Photocages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of pharmacological manipulation, 4-Methoxy-7-nitro-indoline (MNI) caged compounds act as the "fast-twitch" fibers of photopharmacology—delivering sub-millisecond release profiles essential for mimicking synaptic transmission.[1][2] Conversely, Coumarin-based photocages (e.g., DEACM, Bhc) function as the "high-efficiency" alternators, offering superior quantum yields and red-shifted absorption profiles suitable for two-color experiments, albeit often at the cost of slower release kinetics.

This guide provides an objective technical benchmark to assist researchers in selecting the optimal tool for specific physiological interrogations.

Part 1: Technical Benchmark & Photophysical Profile

The choice between MNI and Coumarin scaffolds fundamentally trades kinetic speed for photochemical efficiency .

Comparative Performance Metrics
FeatureMNI-Caged (e.g., MNI-Glu) Coumarin-Caged (e.g., DEACM-Glu) Implication
Uncaging Wavelength (1P) 300–380 nm (Peak ~340 nm)350–450 nm (Peak ~390–400 nm)Coumarins allow visible light uncaging (less phototoxicity).
2P Excitation Peak ~720 nm~800–900 nmMNI is optimized for standard Ti:Sapphire tuning; Coumarins enable 2-color uncaging.
Quantum Yield (

)
0.0850.20 – 0.40Coumarins are photon-efficient; MNI requires higher laser power.
Extinction Coeff.[1][2][3][4] (

)
~4,300 M⁻¹cm⁻¹~10,000 – 18,000 M⁻¹cm⁻¹Coumarins absorb light more effectively.
Uncaging Rate (

)
Fast (> 10⁵ s⁻¹) Slow to Moderate (10² – 10⁴ s⁻¹)MNI is critical for mimicking AMPA receptor kinetics.
Hydrolytic Stability High (Stable at pH 7.4)Variable (Some derivatives hydrolyze)MNI is preferred for long-duration experiments.
Solubility High (Water soluble)Moderate (Often requires DMSO)MNI is easier to handle in ACSF/buffer.
Mechanism of Action

The distinct release profiles stem from their photolytic mechanisms. MNI undergoes a nitro-aci tautomerization followed by decay, which is exceptionally fast. Coumarins typically release via heterolytic bond cleavage (solvent-assisted), which can be rate-limited by the stability of the ion pair intermediate.

PhotolysisPathways cluster_MNI MNI Photolysis (Fast) cluster_Coum Coumarin Photolysis (Efficient but Slower) MNI_Ground MNI-Caged Compound MNI_Excited Excited State (Nitro-aci) MNI_Ground->MNI_Excited hv (720nm 2P) MNI_Product Release (Sub-millisecond) MNI_Excited->MNI_Product k > 10^5 s^-1 Coum_Ground Coumarin-Caged Compound Coum_Excited Excited State (Heterolysis) Coum_Ground->Coum_Excited hv (900nm 2P) Coum_IonPair Ion Pair Intermediate Coum_Excited->Coum_IonPair Solvolysis Coum_Product Release (Millisecond range) Coum_IonPair->Coum_Product k ~ 10^2 - 10^4 s^-1

Figure 1: Mechanistic comparison showing the direct decay of MNI versus the intermediate-dependent release of Coumarins.

Part 2: Experimental Protocols for Benchmarking

To objectively compare these compounds in your own system, use the following self-validating protocols.

Protocol A: Determination of Photochemical Quantum Yield ( )

Objective: Quantify the efficiency of photorelease relative to incident photons. Standard: Potassium Ferrioxalate actinometry is the gold standard for calibration.

  • Preparation:

    • Prepare a 100 µM solution of the caged compound (MNI-Glu or DEACM-Glu) in K-MOPS buffer (pH 7.2).

    • Prepare the ferrioxalate actinometer solution (0.006 M) in darkroom conditions.

  • Irradiation:

    • Place 2 mL of the sample in a quartz cuvette with a magnetic stir bar.

    • Irradiate using a calibrated UV LED (e.g., 365 nm) for fixed intervals (0, 10, 20, 30, 60 seconds).

    • Critical Step: Ensure the beam geometry is identical for both the sample and the actinometer.

  • Quantification (HPLC):

    • Inject 20 µL aliquots into an HPLC (C18 column).

    • Mobile phase: Acetonitrile/Water + 0.1% TFA gradient.

    • Monitor the disappearance of the caged peak and the appearance of the free ligand peak.

  • Calculation:

    • Calculate the photon flux (

      
      ) using the actinometer conversion.
      
    • Plot

      
       vs. time. The slope relates to 
      
      
      
      .
Protocol B: Two-Photon Uncaging Efficiency in Brain Slices

Objective: Validate biological efficacy and release kinetics in a scattering tissue environment.

  • Slice Preparation:

    • Prepare acute hippocampal slices (300 µm) from P14-P21 rodents.

    • Perfuse with ACSF containing TTX (1 µM) and MNI-Glu or DEACM-Glu (typical conc: 2 mM for MNI, 0.5 mM for DEACM due to solubility).

  • Electrophysiology Setup:

    • Patch a CA1 pyramidal neuron (Whole-cell voltage clamp, -70 mV).

    • Visualize dendritic spines using a structural dye (e.g., Alexa 594).

  • Uncaging Workflow:

    • MNI-Glu: Tune Ti:Sapphire laser to 720 nm .

    • DEACM-Glu: Tune Ti:Sapphire laser to 900 nm .

    • Target a spine head (~0.5 µm from surface).

    • Deliver a single pulse (0.5 – 1.0 ms duration).

  • Data Analysis:

    • Measure the amplitude and rise time of the uEPSC (uncaging-evoked excitatory postsynaptic current).

    • Validation: The current should be linear with power squared (

      
      ), confirming a two-photon effect.
      

ExperimentalWorkflow cluster_Exp Parallel Experiments Start Start Benchmarking Prep Sample Prep (Buffer/Slice) Start->Prep Exp1 HPLC Photolysis (Quantify Yield) Prep->Exp1 In Vitro Exp2 2P Electrophysiology (Quantify Bio-Response) Prep->Exp2 Ex Vivo Analysis Data Normalization (Power^2 Check) Exp1->Analysis Exp2->Analysis Result Selection Decision Analysis->Result

Figure 2: Integrated workflow for chemical and biological validation of photocages.

Part 3: Strategic Recommendations

When to Choose MNI (4-Methoxy-7-nitro-indoline)[1][5][6][7][8]
  • Fast Kinetics Required: If you are studying ion channel kinetics (e.g., AMPA vs. NMDA receptor rise times), MNI is the only viable option due to its sub-millisecond release.

  • Standard 2P Microscopy: Most 2P microscopes are optimized for 720 nm excitation (the "sweet spot" for MNI).

  • High Concentration: MNI compounds are highly soluble and non-toxic at mM concentrations, allowing for saturation of receptors.

When to Choose Coumarin (DEACM/Bhc)
  • Two-Color Uncaging: If you need to uncage two different molecules (e.g., Glutamate and GABA) simultaneously, use MNI-Glu (720 nm) and DEACM-GABA (900 nm). The spectral separation allows for independent control.

  • Low Laser Power: If your sample is sensitive to photodamage, the higher quantum yield of Coumarins allows for effective uncaging at lower laser powers.

  • Blue Light Uncaging: For simple 1P experiments using standard 405 nm or 473 nm diode lasers.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[5] Nature Methods, 4(8), 619–628. Link

  • Matsuzaki, M., et al. (2001).[2] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. Link

  • Shembekar, V. R., et al. (2005). Coumarin-caged dATP and dCTP: synthesis and properties. Biochemistry, 44(19), 7107-7114. Link

  • Kantevari, S., et al. (2010). Two-color, two-photon uncaging of glutamate and GABA.[6] Nature Methods, 7, 123–125. Link

  • Hagen, V., et al. (2005). [7-(Dialkylamino)coumarin-4-yl]methyl-caged compounds as ultrafast and effective long-wavelength phototriggers for 8-bromo-substituted cyclic nucleotides. ChemBioChem, 6(9), 1697-1719. Link

Sources

Safety Operating Guide

4-Methoxy-7-nitro-indoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

4-Methoxy-7-nitro-indoline (MNI) and its derivatives (commonly used as "caged" neurotransmitters like MNI-Glutamate) present a dual hazard profile: chemical toxicity typical of nitro-aromatics and photochemical instability .[1]

Unlike standard organic waste, MNI compounds are designed to cleave upon exposure to UV/visible light. Improper disposal in clear containers can lead to uncontrolled photochemical degradation within the waste stream, releasing reactive nitroso-carbonyl byproducts.

Immediate Disposal Directive:

  • Destruction Method: High-temperature incineration (Off-site).

  • Drain Disposal: STRICTLY PROHIBITED.

  • Containerization: Amber glass or foil-wrapped high-density polyethylene (HDPE).

  • Segregation: Isolate from strong oxidizers and strong bases.[2]

Hazard Identification & Technical Context

To dispose of this compound safely, one must understand the mechanism of its instability.

The Nitro-Indoline Hazard Profile
  • Photolability (The "Caging" Effect): MNI derivatives are synthesized to be photolabile. Upon irradiation (typically 300–400 nm), the nitro group facilitates a cleavage reaction.

    • Risk:[3][4][5] If disposed of in clear vessels, ambient lab light can trigger this reaction, generating 4-methoxy-7-nitrosoindole derivatives.[1] Nitroso compounds are often more toxic and reactive than their nitro precursors.

  • Thermal & Chemical Stability: While 7-nitro-indolines are generally stable solids, nitro-aromatics as a class possess high energy potential.

    • Risk:[3][4][5] Contact with strong bases (e.g., Sodium Hydroxide) can lead to the formation of nitronate salts, which are shock-sensitive explosives.

  • Toxicology: Treat as a suspected mutagen and skin sensitizer. Nitro-aromatics are known to cause methemoglobinemia (interference with blood oxygen transport) if absorbed.

Waste Classification & Regulatory Logic

In the absence of a specific RCRA "P" or "U" listing for 4-Methoxy-7-nitro-indoline, you must classify based on characteristics to ensure compliance with 40 CFR 261.[1][6]

Parameter Classification Regulatory Logic
Primary Waste Code Non-Regulated / D003 (Potential) While not explicitly reactive (D003) under standard conditions, treat as such if synthesized in bulk due to the nitro group.[1][6] Most labs classify as Hazardous Organic Waste .
Secondary Hazard Toxic / Irritant GHS H302 (Harmful if swallowed), H315 (Skin Irritant).[1][6]
DOT Shipping Toxic Solid, Organic, n.o.s. UN 2811 (Likely assignment for transport).[1][6][7]
Compatibility Group Group A (Organic Bases/Neutrals) Indoline is a secondary amine; it must be segregated from Group B (Acids) and Oxidizers.[1][6]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation
  • Step 1.1: Isolate the waste stream. Do not mix MNI waste with oxidizers (e.g., Nitric Acid, Peroxides) or reducing agents (e.g., Hydrazine).

  • Step 1.2: Prepare the container. Use a wide-mouth Amber Glass jar or a standard HDPE waste container wrapped completely in aluminum foil.

    • Scientist's Note: The amber/foil protection is not optional. It prevents the accumulation of photolysis byproducts (nitroso compounds) inside the waste container.

Phase 2: Benchtop Handling
  • Step 2.1: Solid Waste (Powder/Crystals):

    • Transfer solids to the container using a disposable anti-static spatula.

    • Wipe the neck of the container with a dry tissue; do not leave residue on the threads (friction hazard).

  • Step 2.2: Liquid Waste (Mother Liquors/Solutions):

    • Ensure the solvent is compatible (e.g., DMSO, Water, Methanol).[6]

    • Do not add to waste containers containing strong acids (exothermic nitration risk).

Phase 3: Labeling & Storage
  • Step 3.1: Affix a hazardous waste tag.

  • Step 3.2: Explicitly write: "Contains 4-Methoxy-7-nitro-indoline.[1][8][9] NITRO AROMATIC. LIGHT SENSITIVE. TOXIC."

  • Step 3.3: Store in a secondary containment tray inside a flammables cabinet until pickup.

Phase 4: Spill Response (Emergency)
  • Small Spill (< 5g):

    • Darken the room if possible (minimize photolysis).

    • Cover with absorbent pads dampened with acetone or methanol.

    • Scoop into a dedicated amber waste jar.

    • Wash surface with soap and water (do not use bleach/oxidizers).

Decision Matrix (Workflow)

The following diagram outlines the logical decision path for disposing of MNI, ensuring segregation from incompatible chemical classes.

MNI_Disposal_Workflow Start Waste Generation: 4-Methoxy-7-nitro-indoline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Container Select Container: Amber Glass or Foil-Wrapped HDPE Solid->Container CompatCheck CRITICAL CHECK: Is solvent an Oxidizer or Strong Acid? Liquid->CompatCheck Segregate SEGREGATE: Do NOT mix. Dispose as separate stream. CompatCheck->Segregate Yes (Danger) CompatCheck->Container No (Safe) Final Handover to EHS for High-Temp Incineration Segregate->Final Separate Bottle Labeling Labeling: 'Toxic Organic' + 'Nitro-Aromatic' Container->Labeling Labeling->Final

Figure 1: Operational workflow for the safe segregation and containerization of nitro-indoline waste.

Personal Protective Equipment (PPE) Matrix

PPE ItemSpecificationScientific Rationale
Gloves Nitrile (Double gloving recommended) Nitro compounds can permeate skin rapidly.[1][6] Double gloving provides a breakthrough time buffer.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that may sublime or disperse; goggles seal the eyes from dust entry.[1][6]
Respiratory N95 or Fume Hood (Preferred) Inhalation of nitro-aromatic dust causes rapid absorption into the bloodstream.[1][6] Always handle open powder in a fume hood.
Clothing Lab Coat (Buttoned) Prevents contamination of street clothes; nitro compounds can stain and remain active on fabric.[1][6]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17945827, 4-Methoxy-7-nitro-indoline. Retrieved from [Link][6]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link][6]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][6]

  • Corrie, J. E. T., et al. (2016). Photoremovable Protecting Groups Used for the Caging of Biomolecules.[10][11] Wiley-VCH. (Contextual reference for photolysis hazards).

Sources

Personal Protective Equipment & Handling Guide: 4-Methoxy-7-nitro-indoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Methoxy-7-nitro-indoline (CAS: 872975-24-1) is a pharmacophore scaffold often used in kinase inhibitor development. As a research chemical with limited specific toxicological data, it must be handled under the Precautionary Principle .

Based on Structure-Activity Relationship (SAR) analysis of nitro-indoline analogs (e.g., 5-nitroindoline), this compound should be treated as a suspected mutagen and a high-potency skin sensitizer . The nitro group introduces potential energetic instability under high heat, and the indoline core presents oxidation risks.

Immediate Hazard Classifications (Inferred):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).

  • Skin/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategorySpecificationRationale & Causality
Hand Protection Double-Gloving Required: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Neoprene (for chlorinated solvents)Nitro-aromatics often exhibit rapid permeation through latex. Double gloving creates a "breakthrough buffer," allowing time to doff contaminated outer gloves without skin contact.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders.Fine organic powders drift on air currents. Goggles seal the orbital area, preventing dust entry that causes corneal opacity or mucosal absorption.
Respiratory Engineering Control First: Chemical Fume Hood.PPE Backup: N95 (minimum) or P100 respirator if hood work is impossible.Inhalation of nitro-compounds can induce methemoglobinemia (interference with oxygen transport in blood).
Body Protection Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton lab coat.Standard cotton coats absorb liquids/dusts, creating a long-term exposure source. Disposable layers prevent "take-home" contamination.

Operational Protocols

A. Engineering Controls & Weighing

The Risk: Static electricity is the primary enemy when handling dry organic powders. 4-Methoxy-7-nitro-indoline is likely a dielectric solid, meaning it accumulates charge, causing powder to "jump" or disperse unexpectedly.

  • Environment: All open-vessel handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Mitigation: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.

  • Balance Hygiene: Place the analytical balance inside the hood or a dedicated powder enclosure. Do not weigh on an open bench.

B. Solubilization & Reaction Setup

The Risk: Nitro-indolines can be energetic. While 4-methoxy-7-nitro-indoline is not a primary explosive, it may decompose exothermically if heated with strong acids or oxidizers.

  • Solvent Selection: Dissolve in DMSO or DMF for stock solutions. Avoid ethers (THF/Diethyl ether) if possible, as they can form peroxides that may react with the amine/nitro functionalities.

  • Temperature Control: Always add the solid to the solvent, not vice-versa, to control the heat of solution.

  • Incompatibility: Strictly segregate from strong oxidizing agents (e.g., nitric acid, permanganates) and reducing agents (e.g., LiAlH4) unless under controlled reaction conditions.

Visualized Workflows

Diagram 1: Risk Assessment & PPE Logic

This decision tree guides the researcher through the correct PPE selection based on the specific task being performed.

PPE_Logic Start Task Identification Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solution (Dilution/Reaction) Start->Liquid DustRisk Risk: Dust Inhalation & Static Dispersion Solid->DustRisk SplashRisk Risk: Dermal Absorption & Splash Liquid->SplashRisk SolidPPE REQ: Fume Hood + N95 Backup + Goggles + Anti-static Gun DustRisk->SolidPPE LiquidPPE REQ: Double Nitrile Gloves + Face Shield (if >100mL) SplashRisk->LiquidPPE

Caption: Task-based PPE selection logic. Note that solid handling prioritizes respiratory protection, while liquid handling prioritizes dermal barriers.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a containment breach.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet ActionDry 1. Do NOT Sweep (Dust) 2. Cover with wet paper towel 3. Scoop into bag Dry->ActionDry ActionWet 1. Cover with Absorbent pads 2. Neutralize if acidic 3. Double bag waste Wet->ActionWet Disposal Label as Hazardous: 'Toxic Nitro-Organic' ActionDry->Disposal ActionWet->Disposal

Caption: Protocol for mitigating spills. Wetting dry powder prevents aerosolization, a critical step for toxic solids.

Disposal & Waste Management

Nitro-aromatics present unique environmental hazards. Do not dispose of down the drain.

  • Segregation: Collect in a dedicated "Organic Solid - Toxic" or "Organic Liquid - Halogenated/Non-Halogenated" stream.

  • Labeling: Clearly mark containers with "Potential Mutagen" and "Nitro-Compound."

  • Quenching (If Reactive): If the material was used in a reaction with active metals, ensure full quenching (e.g., with methanol) before placing in the waste drum to prevent pressure buildup.

References

  • PubChem. (n.d.).[1] 4-Methoxy-7-nitro-indoline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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4-Methoxy-7-nitro-indoline
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4-Methoxy-7-nitro-indoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.